Anilazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHBYKMAHXWHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N4 | |
| Record name | ANILAZINE | |
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DSSTOX Substance ID |
DTXSID9020089 | |
| Record name | Anilazine | |
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Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anilazine appears as white to tan crystals or white powder. Moderately soluble in organic solvents. Insoluble in water. Melting point 159 °C., White to tan solid; [Merck Index] Colorless solid; [MSDSonline] | |
| Record name | ANILAZINE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN HYDROCARBON & MOST ORG SOLVENTS, 5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °C, In water, 8 mg/l @ 20 °C | |
| Record name | ANILAZINE | |
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Density |
1.8 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.8 @ 20 °C | |
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Vapor Pressure |
Negligible (NTP, 1992), 0.00000001 [mmHg], 6.2X10-9 mm Hg @ 20 °C | |
| Record name | ANILAZINE | |
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Impurities |
OVER 90 TECHNICAL & COMMERCIAL PESTICIDE FORMULATIONS WERE SCREENED FOR PRESENCE OF N-NITROSO COMPOUNDS. LESS THAN 1 PPM OF ANY N-NITROSO COMPOUND WAS FOUND AS CONTAMINANT IN ALL TRIAZINES TESTED. | |
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Color/Form |
White to tan crystals | |
CAS No. |
101-05-3 | |
| Record name | ANILAZINE | |
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Melting Point |
318 to 320 °F (NTP, 1992), 159-160 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Anilazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anilazine, a triazine fungicide, has been utilized for the control of a broad spectrum of fungal pathogens in agricultural settings. This technical guide provides a comprehensive overview of the core mechanisms underlying its fungicidal activity. The primary mode of action is the inhibition of mitochondrial respiration via the disruption of the electron transport chain, specifically targeting succinate dehydrogenase (Complex II). Furthermore, this compound's electrophilic nature facilitates a multi-site inhibitory action through covalent modification of cellular thiols, notably glutathione, leading to a cascade of downstream cellular disruptions. This document synthesizes available data on its biochemical interactions, presents quantitative inhibitory data, details relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.
Primary Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound's principal fungicidal activity stems from its ability to interfere with cellular respiration in fungi. The primary molecular target is succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain (ETC).
Targeting Succinate Dehydrogenase (Complex II)
Succinate dehydrogenase is a critical enzyme that participates in both the tricarboxylic acid (TCA) cycle and the ETC. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the ETC. By inhibiting SDH, this compound effectively disrupts these two fundamental metabolic pathways, leading to a severe energy deficit within the fungal cell. The inhibition of SDH results in the cessation of ATP synthesis via oxidative phosphorylation, ultimately causing cell death.[1][2][3]
dot
References
- 1. Effect of this compound on growth, respiration and enzyme activity of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Anilazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of anilazine, a triazine fungicide. The core of the synthesis is a nucleophilic aromatic substitution reaction. This document outlines the primary synthetic pathway, detailed experimental protocols derived from established methodologies, and relevant quantitative data. It is intended to serve as a valuable resource for researchers, chemists, and professionals involved in pesticide development and manufacturing.
Introduction
This compound, chemically known as 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, is a non-systemic foliar fungicide. It has been historically used to control a variety of fungal diseases on crops such as cereals, coffee, potatoes, and tomatoes. The molecule belongs to the triazine class of chemicals, characterized by a heterocyclic ring containing three nitrogen and three carbon atoms. The synthesis of this compound is a classic example of nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring system.
Core Synthesis Pathway
The principal pathway for the synthesis of this compound involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with one equivalent of 2-chloroaniline (o-chloroaniline). This reaction is a nucleophilic substitution where the amino group of 2-chloroaniline attacks one of the carbon atoms of the triazine ring, displacing a chloride ion.
The precursor, 2-chloroaniline, can be synthesized via the reduction of 2-nitrochlorobenzene[1].
The overall synthesis can be visualized as a two-step process starting from 2-nitrochlorobenzene:
Caption: Overview of the two-stage synthesis of this compound.
Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the industrial production of this compound is scarce, a robust procedure can be derived from analogous syntheses of substituted s-triazines. The following protocols are based on established chemical principles for this class of compounds.
Synthesis of 2-Chloroaniline from 2-Nitrochlorobenzene (Precursor Synthesis)
Methodology: The synthesis of 2-chloroaniline is achieved through the reduction of 2-nitrochlorobenzene. A common method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
A solution of 2-nitrochlorobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate is prepared in a hydrogenation vessel.
-
A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C, 5-10 mol%), is added to the solution.
-
The vessel is sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas (typically 1-5 atm).
-
The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed, as monitored by pressure drop.
-
Upon completion, the reaction is vented, and the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield crude 2-chloroaniline, which can be further purified by distillation or recrystallization if necessary.
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic substitution of a chlorine atom on the cyanuric chloride ring by 2-chloroaniline. The reaction conditions can be controlled to favor monosubstitution.
Methodology: The reaction is typically carried out at a low temperature to control the reactivity of cyanuric chloride and prevent disubstitution. An acid scavenger is required to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
Cyanuric chloride (1 equivalent) is dissolved in a suitable solvent system. A mixture of toluene and water is a common choice for industrial processes[2]. Acetone is also frequently used in laboratory-scale syntheses of similar compounds.
-
The solution is cooled to a low temperature, typically between 0 and 5°C, using an ice bath.
-
An acid scavenger, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (at least 1 equivalent), is added to the cyanuric chloride solution with vigorous stirring.
-
A solution of 2-chloroaniline (1 equivalent) in the same solvent is added dropwise to the stirred suspension of cyanuric chloride and base, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, the reaction mixture is allowed to stir at low temperature for a specified period, often several hours, and may then be allowed to warm to room temperature to ensure completion. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is poured into crushed ice or cold water to precipitate the product.
-
The solid this compound is collected by filtration, washed with water to remove any remaining salts, and then dried under vacuum.
An alternative approach involves reacting o-chloroaniline and cyanuric chloride at 85°C in the presence of an acid-binding agent[1].
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound and its precursor. Please note that yields can vary significantly based on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Precursor Synthesis (2-Chloroaniline) | ||
| Reactants | 2-Nitrochlorobenzene, H₂ | [1] |
| Catalyst | Palladium on Carbon (Pd/C) | |
| Solvent | Ethanol or Ethyl Acetate | |
| Temperature | Room Temperature | |
| Pressure | 1-5 atm H₂ | |
| This compound Synthesis | ||
| Reactants | Cyanuric Chloride, 2-Chloroaniline | [1][2] |
| Molar Ratio | Approx. 1:1 | |
| Solvent | Toluene/Water or Acetone | [2] |
| Acid Scavenger | NaHCO₃ or K₂CO₃ | |
| Initial Temperature | 0-5°C | |
| Final Temperature | Room Temperature or 85°C | [1] |
| Product Characteristics | ||
| Molecular Formula | C₉H₅Cl₃N₄ | |
| Molecular Weight | 275.52 g/mol | |
| Melting Point | 159°C | [1] |
| Appearance | White to tan crystals or powder | [1] |
Reaction Mechanism and Workflow
The synthesis of this compound proceeds via a nucleophilic aromatic substitution mechanism. The workflow involves the preparation of the starting materials, the controlled reaction, and subsequent workup and purification.
References
Anilazine Degradation Products: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anilazine, a triazine fungicide, has been utilized in agriculture for the control of various fungal diseases. Understanding its environmental fate and the nature of its degradation products is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the degradation of this compound, focusing on its primary degradation pathways, identified metabolites, and the methodologies employed for their study. Quantitative data on degradation kinetics are summarized, and detailed experimental protocols are outlined. Furthermore, visual representations of degradation pathways and experimental workflows are provided to facilitate a comprehensive understanding of the processes involved.
Introduction
This compound, chemically known as 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, is a non-systemic foliar fungicide.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi, leading to energy depletion and cell death.[2] The environmental persistence and potential toxicity of this compound and its metabolites necessitate a thorough understanding of its degradation processes. This guide synthesizes available scientific information on the hydrolysis, photolysis, and microbial degradation of this compound, presenting it in a manner that is accessible and actionable for researchers and professionals in related fields.
Degradation Pathways
This compound degrades in the environment through several key pathways, primarily hydrolysis, photolysis, and microbial metabolism. The rate and extent of degradation are influenced by environmental factors such as pH, temperature, light intensity, and microbial activity.
Hydrolysis
Hydrolysis is a major abiotic degradation pathway for this compound, particularly in aqueous environments. The triazine ring of this compound is susceptible to nucleophilic attack, leading to the stepwise replacement of its chlorine atoms with hydroxyl groups. The rate of hydrolysis is significantly influenced by pH.
The primary product of hydrolysis is the replacement of one chlorine atom, followed by the second, to form mono- and dihydroxythis compound. The main identified metabolite is dihydroxythis compound.[3]
Photolysis
Photodegradation can also contribute to the breakdown of this compound, particularly when exposed to sunlight on plant surfaces or in shallow water. The specific photolytic degradation products of this compound are not extensively detailed in the reviewed literature, but for related triazine herbicides, photodegradation can involve dealkylation, deamination, and cleavage of the triazine ring.
Microbial Degradation
In soil, microbial metabolism is a significant route for this compound degradation. Soil microorganisms can utilize this compound as a source of carbon and nitrogen, breaking it down into smaller, less complex molecules. The primary metabolic pathway in rats involves hydroxylation to 2-(2-chloroanilino)-s-triazinedione.[4] Additionally, conjugation reactions involving the glutathione-mercapturic acid pathway have been observed.[4]
The following diagram illustrates the primary degradation pathways of this compound.
Quantitative Data on this compound Degradation
The persistence of this compound in the environment is often expressed in terms of its half-life (t½), which is the time required for 50% of the initial concentration to degrade. The following table summarizes available quantitative data on this compound's half-life under different conditions.
| Degradation Process | Matrix | Conditions | Half-life (t½) | Reference |
| Hydrolysis | Aqueous Solution | pH 5 | 1 day | |
| Hydrolysis | Aqueous Solution | pH 7 | 1-2 days | |
| Hydrolysis | Aqueous Solution | pH 9 | 10 hours | |
| Soil Metabolism | Soil | Aerobic | 2-5 days |
Note: The provided half-life values are approximate and can vary significantly depending on specific environmental conditions such as temperature, soil composition, and microbial population.
Experimental Protocols
This section outlines general methodologies for studying the degradation of this compound. These protocols are based on established guidelines for pesticide residue analysis and can be adapted for specific research needs.
Hydrolysis Study
Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH levels.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Spiking with this compound: Add a known concentration of analytical grade this compound to each buffer solution.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Collect aliquots from each solution at predetermined time intervals.
-
Analysis: Analyze the concentration of this compound and its degradation products in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Calculate the rate of degradation and the half-life of this compound at each pH level.
Aerobic Soil Metabolism Study
Objective: To evaluate the rate and pathway of this compound degradation in soil under aerobic conditions.
Methodology:
-
Soil Collection and Characterization: Collect fresh soil samples and characterize their physicochemical properties (e.g., pH, organic matter content, texture).
-
Treatment: Treat the soil samples with a known concentration of radiolabeled ([¹⁴C]) or non-labeled this compound.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture level, ensuring aerobic conditions by maintaining adequate airflow.
-
Extraction: At various time points, extract this compound and its metabolites from the soil using an appropriate solvent system.
-
Analysis: Analyze the extracts to determine the concentrations of the parent compound and its degradation products. For radiolabeled studies, use techniques like Liquid Scintillation Counting (LSC) and Radio-TLC. For non-labeled studies, use HPLC or GC-MS.
-
Identification of Metabolites: Identify the chemical structures of the major degradation products using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mineralization: Trap and quantify any evolved ¹⁴CO₂ to assess the extent of mineralization of the this compound molecule.
The following workflow diagram illustrates the key steps in a typical aerobic soil metabolism study.
References
Anilazine solubility in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Anilazine, a triazine fungicide. The document details its solubility in various solvents, outlines experimental protocols for solubility determination, and illustrates its primary mode of action through a biochemical pathway diagram.
Core Topic: this compound Solubility
This compound, with the chemical formula C₉H₅Cl₃N₄, presents as a white to tan crystalline powder[1][2][3]. Its solubility is a critical parameter for its formulation, application, and environmental fate. Generally, this compound is characterized by low aqueous solubility and moderate solubility in organic solvents[1][2][3][4].
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in different solvents.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 8 mg/L | [1] |
| Toluene | 30 | 5 g/100 mL | [1] |
| Xylene | 30 | 4 g/100 mL | [1] |
| Acetone | 30 | 10 g/100 mL | [1] |
| Dichloromethane | 20 | 90,000 mg/L | [4] |
This compound is generally considered insoluble in water[1][2][3][5]. It is stable in neutral and slightly acidic aqueous media but is known to hydrolyze when heated with alkali[2][3].
Experimental Protocols
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of compounds with low solubility[6]. The following protocol is a standard procedure that can be adapted for determining the solubility of this compound.
Shake-Flask Method for Solubility Determination
This method is based on the principle of achieving equilibrium between the solid solute and the solvent, resulting in a saturated solution.
Materials:
-
This compound (analytical standard)
-
Solvent of interest (e.g., water, organic solvents)
-
Conical flasks or vials with screw caps
-
Shaker or agitator with temperature control
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm pore size)
-
Analytical balance
-
Appropriate analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the flasks and place them in a shaker with controlled temperature. Agitate the flasks for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The specific time should be determined experimentally by sampling at different time points until the concentration of the dissolved this compound remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Filtration: Immediately filter the aliquot through a membrane filter (e.g., 0.45 µm) to remove any remaining solid particles. Adsorption of the solute to the filter should be checked and accounted for if significant.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.
-
Data Reporting: The solubility is reported as the average concentration of the saturated solution, typically in units of mg/L, g/100 mL, or mol/L, at the specified temperature.
This protocol is consistent with the principles outlined in OECD Guideline 105 for testing the water solubility of chemicals[3]. For organic solvents, a similar approach is followed, ensuring the chosen analytical method is suitable for the specific solvent.
Mode of Action: Inhibition of Succinate Dehydrogenase
This compound's fungicidal activity stems from its ability to act as a multi-site inhibitor, with a key target being the enzyme succinate dehydrogenase (SDH)[1]. SDH, also known as Complex II, is a crucial enzyme in both the Krebs (citric acid) cycle and the mitochondrial electron transport chain. By inhibiting SDH, this compound disrupts cellular respiration and energy production in fungi, leading to cell death.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits Succinate Dehydrogenase (SDH), disrupting the Krebs Cycle and Electron Transport Chain.
This diagram shows that this compound acts as an inhibitor of Succinate Dehydrogenase (SDH), which is an integral part of both the Krebs Cycle and the Electron Transport Chain (as Complex II). This inhibition blocks the conversion of succinate to fumarate in the Krebs Cycle and the transfer of electrons from Complex II to Complex III in the respiratory chain, ultimately halting ATP production.
References
- 1. Effect of this compound on growth, respiration and enzyme activity of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. filab.fr [filab.fr]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Spectroscopic Analysis of Anilazine: A Technical Guide
Introduction: Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a triazine fungicide previously used to control a variety of fungal diseases on crops and turf.[1] Its chemical structure, comprised of a dichlorotriazine ring linked to an o-chloroaniline group, gives rise to a distinct spectroscopic profile.[1] This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and environmental analysis.
Spectroscopic Data Presentation
The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Relative Intensity |
| 8.26 | 773.00 |
| 8.24 | 828.00 |
| 7.94 | 241.00 |
| 7.46 | 881.00 |
| 7.45 | 863.00 |
| 7.44 | 973.00 |
| 7.43 | 1000.00 |
| 7.39 | 368.00 |
| 7.38 | 377.00 |
| 7.37 | 569.00 |
| 7.36 | 613.00 |
| 7.35 | 445.00 |
| 7.34 | 387.00 |
| 7.18 | 728.00 |
| 7.17 | 703.00 |
| 7.16 | 685.00 |
| 7.15 | 539.00 |
| 7.14 | 517.00 |
Note: The provided data indicates a complex aromatic region with multiple overlapping signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Relative Intensity |
| 171.48 | 9.00 |
| 170.58 | 12.00 |
| 164.20 | 209.00 |
| 132.78 | 320.00 |
| 129.60 | 987.00 |
| 127.80 | 1000.00 |
| 126.31 | 866.00 |
| 124.86 | 367.00 |
| 122.99 | 983.00 |
Mass Spectrometry (MS)
Mass spectrometry of this compound is characterized by a distinct pattern of isotopic peaks due to the presence of three chlorine atoms. The data presented below corresponds to electron ionization (EI) mass spectrometry.
Table 3: Principal Mass Spectral Peaks for this compound
| m/z | Relative Abundance (%) | Probable Fragment |
| 239 | 100% | [M - Cl]+ |
| 241 | 66% | Isotope peak of [M - Cl]+ |
| 178 | 35% | [M - C₃HN₂Cl₂]+ |
| 143 | 33% | [C₆H₄ClN]+ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. While a peak list is not available, the main absorption regions can be predicted based on its structure.
Table 4: Characteristic IR Absorption Regions for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3400–3250 | N–H Stretch | Secondary Amine |
| 3100–3000 | C–H Stretch | Aromatic |
| 1680–1640 | C=N Stretch | Triazine Ring |
| 1600–1400 | C=C Stretch | Aromatic Ring |
| 850–550 | C–Cl Stretch | Aryl Halide |
Experimental Protocols & Methodologies
The data presented in this guide were obtained using standard spectroscopic techniques.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were acquired on a JEOL instrument.[1]
-
Sample Preparation: The this compound sample was dissolved in deuterated chloroform (CDCl₃).[1]
-
¹H NMR: The proton NMR spectrum was recorded at a frequency of 400 MHz.[1]
-
¹³C NMR: The carbon-13 NMR spectrum was recorded at a frequency of 100.40 MHz.[1]
-
Reference: Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound.
Mass Spectrometry
The mass spectrum was obtained using an electron ionization (EI) source.[2][3]
-
Ionization: In this hard ionization technique, high-energy electrons bombard the sample molecule, causing it to ionize and fragment.[3] This extensive fragmentation provides valuable information for structural determination.[2][3] The electron beam energy is typically set to 70 eV to ensure reproducible fragmentation patterns.[2]
-
Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[4]
Infrared (IR) Spectroscopy
The Fourier-Transform Infrared (FTIR) spectrum was obtained using the KBr wafer (or pellet) technique.[1]
-
Sample Preparation: A small amount of solid this compound is finely ground and mixed with potassium bromide (KBr) powder. This mixture is then compressed under high pressure to form a thin, transparent pellet.[5]
-
Analysis: The KBr pellet is placed in the path of an infrared beam. The instrument measures the absorption of IR radiation at different frequencies as the molecule's bonds vibrate, producing the IR spectrum.[6]
Visualization of Analytical Workflow
The characterization of a chemical standard like this compound follows a logical workflow, integrating data from multiple spectroscopic techniques for comprehensive structural elucidation.
References
- 1. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. rroij.com [rroij.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
An In-Depth Technical Guide to Anilazine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity: Anilazine
This compound is a triazine fungicide that has been historically used for the control of a broad spectrum of fungal diseases on various crops and turf.[1][2] Its utility stems from its action as a non-systemic, protective fungicide.[2] The formal IUPAC name for this compound is 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine .[3]
Physicochemical and Toxicological Profile
This compound presents as a white to tan crystalline solid.[4] A summary of its key physicochemical and toxicological properties is provided below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₃N₄ | [1] |
| Molar Mass | 275.52 g·mol⁻¹ | [1] |
| Melting Point | 159-160 °C | [4] |
| Solubility in Water | 0.0008 g/100mL | [1] |
| Vapor Pressure | 2.48 x 10⁻⁵ mmHg | [1] |
| Appearance | White to light brown crystals or powder | [1] |
Table 2: Acute Toxicity of this compound
| Species | Route | LD50/LC50 | Reference |
| Rat | Oral | >5,000 mg/kg | [1] |
| Rat | Dermal | >5,000 mg/kg | [3] |
| Rat | Inhalation (4h) | >0.25 mg/L | [3] |
| Mouse | Oral | ~367-5000 mg/kg | [5] |
| Rabbit | Dermal | >2,000 mg/kg | [5] |
| Cat | Oral | >500 mg/kg | [5] |
Note: this compound is considered a skin sensitizer and can cause mild skin irritation, including edema and erythema, upon dermal administration in rabbits.[1][4] Oral administration in rats and cats has been observed to cause diarrhea and vomiting, respectively.[1]
Mechanism of Action: Mitochondrial Respiration Inhibition
The primary fungicidal activity of this compound is attributed to its ability to inhibit mitochondrial respiration in fungal cells. This disruption of the electron transport chain leads to a depletion of cellular energy in the form of ATP, ultimately resulting in cell death. The multi-site inhibitory nature of this compound contributes to its broad-spectrum activity.[2]
Fungicidal Efficacy
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative assay to evaluate its effect on mitochondrial respiration. These protocols are adapted from established chemical and biological procedures.
Synthesis of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (this compound)
This protocol is based on the nucleophilic substitution reaction between cyanuric chloride and 2-chloroaniline.[2]
Materials:
-
Cyanuric chloride
-
2-chloroaniline
-
Acetone
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1 equivalent) in acetone at 0-5°C with continuous stirring.
-
In a separate beaker, prepare a solution of 2-chloroaniline (1 equivalent) in acetone.
-
Slowly add the 2-chloroaniline solution to the cyanuric chloride solution dropwise using a dropping funnel, maintaining the temperature between 0-5°C.
-
Simultaneously, add a solution of sodium carbonate (1.1 equivalents) in water to neutralize the hydrochloric acid formed during the reaction.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with copious amounts of distilled water to remove any unreacted starting materials and salts.
-
Dry the purified 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine product in a vacuum oven.
Mitochondrial Oxygen Consumption Rate Assay
This protocol provides a framework for assessing the inhibitory effect of this compound on mitochondrial respiration using an extracellular flux analyzer.
Materials:
-
Cultured fungal cells (e.g., Saccharomyces cerevisiae as a model) or isolated mitochondria
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium (e.g., non-buffered DMEM or specific fungal growth medium)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A
-
Cell culture plates compatible with the analyzer
Procedure:
-
Cell Seeding: Seed the fungal cells into the wells of the cell culture microplate at an optimized density and allow them to attach or stabilize overnight.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a predetermined period.
-
Assay Preparation:
-
Hydrate the sensor cartridge of the extracellular flux analyzer with the calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Replace the cell culture medium with the pre-warmed assay medium and incubate the plate in a non-CO₂ incubator for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with the mitochondrial inhibitors:
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A mixture
-
-
-
Measurement:
-
Calibrate the analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate containing the this compound-treated cells.
-
Initiate the assay protocol, which will measure the basal oxygen consumption rate (OCR).
-
The instrument will sequentially inject the inhibitors and measure the OCR after each injection to determine key parameters of mitochondrial function:
-
Oligomycin injection: Measures ATP-linked respiration.
-
FCCP injection: Measures maximal respiration.
-
Rotenone/Antimycin A injection: Measures non-mitochondrial respiration.
-
-
-
Data Analysis: Analyze the OCR data to determine the effect of different this compound concentrations on basal respiration, ATP production, and maximal respiratory capacity.
Environmental Fate
This compound has a relatively low risk of leaching to groundwater due to its low aqueous solubility.[2] It is subject to degradation in the soil, with a reported half-life of approximately 12 hours in damp soil.[3] Microbial degradation is a key process in the breakdown of this compound in the soil environment.[6]
Table 3: Environmental Fate and Ecotoxicity of this compound
| Parameter | Observation | Reference |
| Soil Half-life | Approximately 12 hours in damp soil | [3] |
| Leaching Potential | Low | [2] |
| Aquatic Toxicity | Highly toxic to fish | [2] |
| Avian Toxicity | Moderately toxic | [2] |
| Bee Toxicity | Moderately toxic | [2] |
| Earthworm Toxicity | Moderately toxic | [2] |
Conclusion
This compound is a triazine fungicide with a well-defined chemical identity and a mechanism of action centered on the inhibition of mitochondrial respiration. While historically significant, its use has diminished, and comprehensive data on its efficacy against contemporary fungal strains are limited in the public domain. The provided protocols offer a foundation for the synthesis and bio-activity assessment of this compound and related compounds in a research and development setting. Further investigation into its specific fungicidal spectrum and potential for new applications would be necessary to fully evaluate its current relevance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Ref: ENT 26 058) [sitem.herts.ac.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. 786. This compound (Pesticide residues in food: 1989 evaluations Part II Toxicology) [inchem.org]
- 6. Microbial release and degradation of nonextractable this compound residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Anilazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Anilazine, a triazine fungicide. It covers its physicochemical properties, mechanism of action, relevant experimental protocols, and toxicological data, presented in a format tailored for a scientific audience.
Physicochemical and Toxicological Data
This compound is a chlorinated triazine compound. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 275.52 g/mol | [1] |
| Chemical Formula | C₉H₅Cl₃N₄ | [1] |
| CAS Number | 101-05-3 | [1] |
| IUPAC Name | 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | [2] |
| Appearance | White to tan crystals or white powder | [1] |
| Melting Point | 159 °C | [1] |
| Solubility in Water | 8 mg/L | [1] |
| Oral LD₅₀ (Rat) | > 2000 mg/kg | [1] |
| Dermal LD₅₀ (Rabbit) | > 2000 mg/kg | [1] |
| Inhalation LC₅₀ (Rat) | > 0.729 mg/L (4 h) | [1] |
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound's primary mode of action as a fungicide is the disruption of cellular respiration in fungal pathogens. Specifically, it functions as an inhibitor of the mitochondrial electron transport chain.
Experimental evidence indicates that this compound targets and inhibits the activity of succinate dehydrogenase (Complex II) . This enzyme plays a crucial role in both the Krebs cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. By inhibiting this key enzyme, this compound effectively blocks the flow of electrons, leading to a significant reduction in ATP synthesis and ultimately causing cellular energy depletion and fungal cell death. Studies have shown that this compound completely inhibits succinate oxidation.[3] While it also affects glucose oxidation to a lesser extent, its primary impact is on the succinate dehydrogenase-mediated step in mitochondrial respiration.
Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition
The following diagram illustrates the point of inhibition of this compound within the mitochondrial electron transport chain.
Caption: Inhibition of Complex II by this compound in the mitochondrial ETC.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
The synthesis of this compound, a disubstituted s-triazine, can be achieved through a sequential nucleophilic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise substitution. The following is a representative protocol for the synthesis of a related N-substituted dichlorotriazine.
Materials:
-
Cyanuric chloride
-
2-chloroaniline
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Water
-
Ice
Procedure:
-
A solution of cyanuric chloride in acetone is prepared and cooled to 0-5 °C in an ice bath with vigorous stirring.
-
An aqueous solution of sodium carbonate is added to the cyanuric chloride solution to act as a base.
-
A solution of 2-chloroaniline in acetone is added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The reaction is highly exothermic and careful temperature control is crucial to prevent the disubstitution of the triazine ring.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5 °C.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a large volume of ice water to precipitate the product.
-
The solid product is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to yield pure 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (this compound).
Analytical Determination of this compound in Biological Matrices
The quantification of this compound residues in environmental and biological samples is critical for regulatory and research purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed methods.
Workflow for this compound Analysis:
Caption: General workflow for the analysis of this compound in samples.
Liquid Chromatography (LC) Method:
-
Extraction: Samples are extracted with acetonitrile.
-
Cleanup: The extract is partitioned into methylene chloride, concentrated, and cleaned up using a Florisil column.
-
Separation: The analysis is performed on a LiChrosorb RP-8 column.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 55:45 v/v) is used.
-
Detection: this compound is detected by UV absorbance at its maximum of 275 nm.
-
Sensitivity: Detection limits are typically in the low parts-per-million (ppm) range, around 0.02 ppm in vegetable matrices.
Gas Chromatography (GC) Method:
-
Extraction and Cleanup: Similar to the LC method.
-
Separation: A packed column such as 4% SE-30 + 6% SP-2401 is used.
-
Detectors: Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) are suitable for sensitive detection of the chlorinated and nitrogen-containing this compound molecule.
-
Sensitivity: Detection limits are comparable to the LC method, in the range of 0.02-0.05 ppm.
References
Methodological & Application
Application Notes and Protocols: Preparation of Anilazine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilazine is a triazine-based fungicide known for its protective, non-systemic action against a variety of fungal pathogens affecting crops, turf, and ornamentals.[1][2][3] Its mechanism of action involves the inhibition of multiple enzymes, primarily disrupting mitochondrial respiration in fungal cells.[4][5] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in research and development settings. These application notes provide detailed protocols, safety information, and technical data to guide researchers in preparing, storing, and handling this compound solutions.
Chemical and Physical Properties
This compound is typically supplied as a white to tan crystalline powder.[1][6] It is characterized by its low solubility in water and moderate solubility in organic solvents.[2][6]
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₃N₄ | [4] |
| Molecular Weight | 275.52 g/mol | [4] |
| CAS Number | 101-05-3 | [1][4] |
| Appearance | White to tan crystals or powder | [1][6] |
| Melting Point | 159-160 °C | [7] |
| Water Solubility | 8-10 mg/L at 20 °C | [1][6] |
| Solubility in DMSO | Soluble | [4] |
| Solubility (Other) | Moderately soluble in most organic solvents | [2][6][7] |
| Stability | Stable in neutral and slightly acidic media; hydrolyzes in alkaline conditions upon heating. | [1][2][6] |
Mechanism of Action Overview
This compound functions as a multi-site inhibitor, primarily targeting fungal energy metabolism.[5] It has been shown to inhibit key enzymes involved in cellular respiration, such as succinate dehydrogenase, and disrupt the electron transport chain.[4] This action leads to a depletion of cellular ATP, ultimately causing fungal cell death.[4]
Caption: this compound's inhibitory action on mitochondrial respiration.
Experimental Protocols: Stock Solution Preparation
This section details the materials, equipment, safety precautions, and step-by-step procedure for preparing a 10 mM this compound stock solution in DMSO.
Materials
-
This compound powder (>98% purity)[4]
-
Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade
-
Sterile, amber glass or polypropylene vials with screw caps
-
Micropipette tips
Equipment
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Chemical fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Safety Precautions
-
This compound is a chemical compound; handle with care. Mild skin irritation may occur upon dermal administration.[8]
-
Always work in a certified chemical fume hood when handling this compound powder and concentrated solutions.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.
Step-by-Step Protocol for 10 mM Stock Solution
-
Preparation: Place a sterile vial on the analytical balance and tare the weight.
-
Weighing: Carefully weigh 2.76 mg of this compound powder directly into the vial. (Calculation: 10 mmol/L * 1 L * 275.52 g/mol = 2.7552 g/L or 2.76 mg/mL).
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. If necessary, use a sonicator bath for a few minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store the stock solution as recommended in Section 6.0.
Caption: Workflow for preparing this compound stock solution.
Stock Solution Dilution Data
The following table provides the required volumes of solvent to add for specific masses of this compound to achieve common stock concentrations. This data is based on a molecular weight of 275.52 g/mol .[4]
| Target Concentration | Volume to add for 1 mg | Volume to add for 5 mg | Volume to add for 10 mg |
| 1 mM | 3.63 mL | 18.15 mL | 36.30 mL |
| 5 mM | 0.73 mL | 3.63 mL | 7.26 mL |
| 10 mM | 0.36 mL | 1.81 mL | 3.63 mL |
Storage and Stability
Proper storage is crucial to maintain the integrity and shelf life of this compound.
| Form | Storage Condition | Duration | Reference |
| Solid Powder | Dry, dark, 0 - 4 °C | Short Term (days to weeks) | [4] |
| Solid Powder | Dry, dark, -20 °C | Long Term (months to years) | [4] |
| Stock Solution (in DMSO) | 0 - 4 °C | Short Term (days to weeks) | [4] |
| Stock Solution (in DMSO) | -20 °C | Long Term (months) | [4] |
Stability Notes:
-
This compound is stable in neutral and slightly acidic aqueous solutions.[1][2]
-
It is incompatible with oils and alkaline solutions, as it undergoes hydrolysis, especially with heating.[1][6]
-
The hydrolytic half-life at 22 °C is approximately 790 hours at pH 7, but only 22 hours at pH 9.[1]
-
To ensure maximum stability, avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Expressions: The Pesticide Collection - this compound (Dyrene, Demate, Triasyn) [micro.magnet.fsu.edu]
- 4. medkoo.com [medkoo.com]
- 5. This compound (Ref: ENT 26 058) [sitem.herts.ac.uk]
- 6. This compound | 101-05-3 [amp.chemicalbook.com]
- 7. This compound | 101-05-3 [chemicalbook.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Anilazine Treatment In Planta
Disclaimer: Anilazine is an obsolete triazine fungicide with limited recent scientific literature available.[1] Its use has been discontinued or restricted in many regions.[1][2] The following protocols are generalized for foliar fungicide application and phytotoxicity assessment in planta and should be adapted for specific research needs. The quantitative data provided is illustrative.
Application Notes
This compound (2,4-dichloro-6-(o-chloroanilino)-s-triazine) is a non-systemic foliar fungicide with protective action.[1] It was historically used to control a range of fungal diseases on various crops, including turf, vegetables, and ornamentals.[2][3]
Mechanism of Action: The precise mechanism of action is not fully elucidated, but it is known to be a multi-site inhibitor, which speculatively interferes with fungal cell metabolism.[1][3] Some sources suggest it may inhibit mitochondrial respiration by disrupting the electron transport chain in fungal cells.[4] In plants, some triazine compounds are known to affect photosystem II; however, specific signaling pathways in plants affected by this compound are not well documented in recent literature.
Phytotoxicity: Chemical treatments on plants can sometimes lead to phytotoxicity, with symptoms including burning, necrosis (tissue death), chlorosis (yellowing), leaf distortion (cupping or twisting), and stunted growth.[3][5][6] The risk of phytotoxicity can be influenced by environmental conditions such as high temperatures and humidity, as well as the plant's overall health.[3][5] One study noted that metabolites of this compound were phytotoxic to Canada thistle leaf disks.[2]
Experimental Protocols
General Protocol for In Planta Fungicide Efficacy and Phytotoxicity Assay
This protocol describes a general method for evaluating the efficacy of a foliar-applied fungicide against a model pathogen and assessing its potential for phytotoxicity.
Materials:
-
This compound (or other test fungicide)
-
Wettable powder or other appropriate formulation
-
Surfactant (e.g., Tween-20)
-
Sterile deionized water
-
Healthy, uniformly grown plants (e.g., tomato, cucumber, or a model plant like Arabidopsis thaliana)
-
Fungal pathogen culture (e.g., Botrytis cinerea)
-
Spore suspension medium (e.g., potato dextrose broth)
-
Hemocytometer
-
Pressurized spray bottle or laboratory-grade sprayer
-
Controlled environment growth chamber or greenhouse
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Methodology:
-
Plant Preparation:
-
Grow plants from seed in appropriate potting mix to a suitable developmental stage (e.g., 4-6 true leaves).
-
Ensure plants are healthy and not stressed by water or nutrient deficiencies.[3]
-
Randomly assign plants to treatment groups (e.g., Control, Vehicle, and different concentrations of this compound).
-
-
Fungicide Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent if not using a water-soluble formulation.
-
Prepare serial dilutions of the fungicide in sterile deionized water to achieve the desired final concentrations for treatment. Include a surfactant like Tween-20 (e.g., 0.01% v/v) to ensure even leaf coverage.
-
The "Vehicle" control should contain the solvent and surfactant at the same concentration as the fungicide treatments. The "Control" group will be sprayed with water only.
-
-
Fungicide Application:
-
Transfer the prepared solutions to separate, clearly labeled spray bottles.
-
Spray the foliage of the plants in each treatment group until runoff, ensuring complete coverage of all leaf surfaces.
-
Allow the plants to dry completely before any subsequent steps.
-
-
Pathogen Inoculation (for efficacy studies):
-
Prepare a spore suspension of the fungal pathogen from a fresh culture.
-
Adjust the spore concentration to a known level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
24 hours after fungicide application, inoculate the plants by spraying the spore suspension evenly onto the foliage.
-
-
Incubation and Data Collection:
-
Place the plants in a high-humidity environment (as required by the specific pathogen) within a controlled growth chamber.
-
Monitor the plants daily for the development of disease symptoms and signs of phytotoxicity.
-
Assess disease severity and phytotoxicity at set time points (e.g., 3, 5, and 7 days post-inoculation).
-
Protocol for Phytotoxicity Assessment
Methodology:
-
Follow steps 1-3 from the general protocol above. Pathogen inoculation is not required for a phytotoxicity-only study.
-
Observe plants at regular intervals (e.g., 24, 48, 72 hours) after treatment for any signs of damage.
-
Score the level of phytotoxicity using a rating scale (see Table 1).
-
Record the types of symptoms observed (e.g., chlorosis, necrosis, leaf curling).[5][6][7]
Data Presentation
Table 1: Phytotoxicity Scoring Scale
| Score | Percentage of Leaf Area Affected | Description of Symptoms |
| 0 | 0% | No visible signs of phytotoxicity. |
| 1 | 1-10% | Slight chlorosis or very few necrotic spots. |
| 2 | 11-25% | Mild chlorosis, some necrotic spots, and/or slight leaf curling. |
| 3 | 26-50% | Moderate chlorosis and necrosis, noticeable leaf distortion. |
| 4 | 51-75% | Severe necrosis and chlorosis, significant stunting or leaf deformation. |
| 5 | >75% | Plant death or near-complete necrosis of foliage. |
Table 2: Illustrative Efficacy and Phytotoxicity Data for this compound
| Treatment Group | Concentration (µg/mL) | Mean Disease Severity (%) | Mean Phytotoxicity Score |
| Control (Water) | 0 | 85.2 | 0 |
| Vehicle (0.01% Tween-20) | 0 | 83.5 | 0 |
| This compound | 10 | 45.7 | 0.5 |
| This compound | 50 | 15.3 | 1.5 |
| This compound | 100 | 5.1 | 2.5 |
Visualizations
Caption: Experimental workflow for in planta fungicide testing.
Caption: Hypothetical plant defense signaling pathway induced by chemical stress.
References
- 1. This compound (Ref: ENT 26 058) [sitem.herts.ac.uk]
- 2. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agrio.app [agrio.app]
- 6. Diagnosing Phytotoxicity on Landscape Plants [purduelandscapereport.org]
- 7. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
Application Note: Quantification of Anilazine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of anilazine, a triazine fungicide. The method utilizes a C18 column with a UV detector, providing a sensitive and accurate analysis suitable for quality control and residue analysis in various sample matrices. This document provides the detailed experimental protocol, method validation parameters, and a visual representation of the workflow.
Introduction
This compound (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a non-systemic foliar fungicide effective against a range of fungal diseases in vegetables, turf, and ornamental plants.[1] Due to its widespread use, there is a need for a reliable analytical method to quantify this compound residues in environmental and agricultural samples, as well as for quality control of formulated products. High-performance liquid chromatography (HPLC) with UV detection offers a specific, sensitive, and widely accessible technique for this purpose.[2][3] This application note presents a validated HPLC-UV method for the quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: this compound analytical standard.
-
Filters: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | Approximately 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation (General Guideline)
The sample preparation method will vary depending on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is typically employed for cleanup and concentration.
-
Extraction: Extract a known amount of the homogenized sample with a suitable solvent such as acetonitrile or methanol.
-
Cleanup (if necessary): Pass the extract through a C18 SPE cartridge to remove interfering substances.
-
Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The described HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below. These values are representative and may vary slightly between different laboratories and instruments.
| Parameter | Result |
| Linearity (µg/mL) | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 2% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Results and Discussion
Under the specified chromatographic conditions, this compound is well-resolved from potential matrix interferences with a typical retention time of approximately 5-7 minutes. The peak shape is symmetrical, allowing for accurate integration and quantification. The UV spectrum of this compound shows a maximum absorbance around 240 nm, providing good sensitivity for detection. The method demonstrates excellent linearity over the tested concentration range, indicating its suitability for quantitative analysis. The high recovery and low relative standard deviation values confirm the accuracy and precision of the method.
Experimental Workflow and Diagrams
Caption: HPLC analysis workflow for this compound quantification.
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in quality control laboratories and for residue monitoring in various matrices. The provided protocol and validation data can be used as a starting point for implementing this method.
References
Application Notes and Protocols for Utilizing Anilazine as a Positive Control in Fungicide Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for using anilazine, a broad-spectrum triazine fungicide, as a reliable positive control in various in vitro fungicide screening assays. This compound's well-documented activity against a range of phytopathogenic fungi makes it an ideal reference compound for validating assay performance and comparing the efficacy of novel antifungal agents.
Introduction
This compound (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a non-systemic, protective fungicide with a multi-site mode of action, primarily involving the inhibition of mitochondrial respiration in fungal cells[1]. Its broad spectrum of activity includes common plant pathogens such as Botrytis cinerea, Alternaria solani, and species of Colletotrichum[2]. Although its agricultural use has declined in some regions due to environmental concerns, its consistent and potent fungicidal properties make it a valuable tool for in vitro research and development of new fungicides[2].
By employing this compound as a positive control, researchers can:
-
Verify the susceptibility of the fungal strains used in the assay.
-
Confirm that the experimental conditions are suitable for detecting antifungal activity.
-
Establish a benchmark for comparing the potency of experimental compounds.
Mechanism of Action
This compound disrupts the fungal electron transport chain, a critical process for energy production (ATP synthesis) within the mitochondria. This disruption leads to a rapid depletion of cellular energy, ultimately resulting in cell death. This multi-site activity is a key attribute, as it reduces the likelihood of target-site-specific resistance development in fungi.
References
Anilazine Spray Application for Leaf Spot Diseases: Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
Introduction
Anilazine, a triazine fungicide, was historically used for the control of a broad spectrum of fungal diseases, including various leaf spot diseases on agricultural and ornamental crops.[1] Although its use has been largely discontinued in many regions due to environmental and toxicological concerns, it remains a compound of interest for research into fungicide mechanisms and resistance development.[2] this compound is a non-systemic, protective fungicide with multi-site activity, meaning it acts on multiple metabolic pathways within the fungus. Its primary mode of action is believed to be the inhibition of mitochondrial respiration.[2]
These application notes provide a summary of available data and generalized protocols for the use of this compound in a research setting for the study of leaf spot diseases. It is crucial to note that due to its obsolete status, detailed modern research protocols are scarce. The following information has been synthesized from historical usage data and general fungicide application principles.
Data Presentation
Efficacy and Application Rates of this compound
The following table summarizes the available quantitative data on this compound application. Due to the limited recent research, this data is primarily historical.
| Target Disease | Crop | Formulation | Application Rate | Efficacy/Notes | Reference |
| Leaf Spot (Alternaria spp.) | General | 50% Wettable Powder (WP) | 1.0 - 3.0 lbs active ingredient per acre | Foliar application. | EPA (1983) |
| Leaf Spot (Cercospora spp.) | General | 50% Wettable Powder (WP) | 1.0 - 3.0 lbs active ingredient per acre | Foliar application. | EPA (1983) |
| Berry Spot (Phyllosticta spp.), Black Rot (Ceuthospora spp.), End Rot (Godronia spp.) | Cranberry | 50% Wettable Powder (WP) | 3.0 lbs/Acre | Apply in 300 gallons of water per acre. | EPA (1979)[3] |
| Early Blight, Late Blight, Septoria Leaf Spot | Tomato | Not Specified | Not Specified | This compound is listed as a historical control option. | Various |
| Anthracnose (Colletotrichum spp.) | General | 50% Wettable Powder (WP) | Refer to leaf spot recommendations | Foliar application. | EPA (1979)[3] |
Note: The efficacy of this compound can be influenced by factors such as the specific pathogen, host plant, environmental conditions, and application timing.
Experimental Protocols
The following are generalized protocols for the preparation and application of this compound sprays for research purposes. These should be adapted based on specific experimental goals.
In Vitro Fungicide Bioassay
This protocol is designed to determine the direct inhibitory effect of this compound on the mycelial growth of a leaf spot-causing fungus.
Materials:
-
This compound (technical grade)
-
Solvent (e.g., acetone or dimethyl sulfoxide - DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes (90 mm)
-
Fungal culture of the target leaf spot pathogen
-
Sterile distilled water
-
Micropipettes
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10,000 ppm) by dissolving a known weight of technical grade this compound in a minimal amount of a suitable solvent. Bring to the final volume with sterile distilled water.
-
Working Solution Preparation: Create a dilution series from the stock solution to achieve the desired final concentrations in the agar (e.g., 1, 10, 50, 100, 500 ppm). The final solvent concentration in the media should be consistent across all treatments and the control, and should not exceed a level that inhibits fungal growth (typically <1%).
-
Poisoned Agar Preparation: Autoclave the fungal growth medium and allow it to cool to approximately 45-50°C. Add the appropriate volume of the this compound working solutions to the molten agar to achieve the desired final concentrations. Pour the amended agar into sterile Petri dishes and allow them to solidify. A control plate should be prepared with the solvent and sterile water only.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing culture of the target fungus onto the center of each this compound-amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungus on the control plate has reached the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the control.
In Vivo Protective Spray Application
This protocol is designed to evaluate the efficacy of this compound in preventing the development of leaf spot disease on host plants.
Materials:
-
This compound (wettable powder formulation, e.g., 50% WP)
-
Susceptible host plants of uniform age and size
-
Spore suspension of the target leaf spot pathogen
-
Pressurized sprayer
-
Wetting agent/adjuvant (optional, check for phytotoxicity)
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Preparation: Grow susceptible host plants to a suitable developmental stage (e.g., 4-6 true leaves). Ensure plants are healthy and free from other diseases or pests.
-
Spray Solution Preparation: Prepare the this compound spray solution at the desired concentration (e.g., based on historical application rates, converted to a smaller scale). For a 50% WP formulation, if the target rate is 2.0 lbs/acre in 100 gallons of water, this translates to approximately 2.4 grams per gallon or 0.63 grams per liter. Suspend the wettable powder in water and agitate thoroughly to ensure a uniform suspension. A wetting agent may be added to improve coverage, but should be tested for phytotoxicity first.
-
Fungicide Application: Spray the plants with the this compound solution until runoff, ensuring complete coverage of all leaf surfaces. A set of control plants should be sprayed with water (and the wetting agent, if used). Allow the plants to dry completely.
-
Inoculation: After the fungicide has dried (typically 24 hours), inoculate the plants by spraying them with a spore suspension of the target pathogen at a known concentration.
-
Incubation: Place the plants in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) for 24-48 hours to promote spore germination and infection. Then, move them to a growth chamber or greenhouse with conditions conducive to disease development.
-
Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess the disease severity on both this compound-treated and control plants. This can be done by counting the number of lesions per leaf or by using a disease severity rating scale (e.g., 0-5, where 0 = no disease and 5 = severe disease).
-
Data Analysis: Calculate the percent disease control for the this compound treatment compared to the control.
Mandatory Visualization
Signaling Pathway
Caption: Proposed inhibitory action of this compound on fungal mitochondrial respiration.
Experimental Workflow
Caption: Workflow for evaluating the protective efficacy of this compound against leaf spot disease.
References
Anilazine: A Tool for Investigating Fungal Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anilazine is a multi-site contact fungicide belonging to the triazine class of chemicals. Historically used for the control of a broad spectrum of fungal diseases in crops, its specific mode of action makes it a valuable tool for studying the mechanisms of fungal resistance. This compound primarily targets mitochondrial respiration, a fundamental process for fungal survival and pathogenesis. By disrupting this central metabolic pathway, this compound provides a distinct selective pressure that can be leveraged to investigate the adaptive strategies employed by fungi to overcome chemical stress. These application notes provide detailed protocols and conceptual frameworks for utilizing this compound in fungal resistance research.
Mechanism of Action
This compound acts as a non-systemic, protective fungicide with multi-site inhibitory action. Its primary mode of action is the disruption of mitochondrial respiration by inhibiting the electron transport chain. Specifically, this compound has been shown to inhibit succinate dehydrogenase (Complex II), a key enzyme in both the citric acid cycle and the electron transport chain. This inhibition leads to a cascade of cellular events, including:
-
Depletion of ATP: The disruption of the electron transport chain severely curtails the production of ATP, the primary energy currency of the cell.
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the formation of superoxide radicals and other ROS, causing oxidative stress and damage to cellular components.
-
Induction of Cell Death: The combined effects of energy depletion and oxidative stress ultimately trigger programmed cell death pathways in susceptible fungi.
Its multi-site nature implies that it may interact with multiple targets within the mitochondrial respiratory chain or other cellular processes, making the development of resistance through single-gene mutations less likely compared to single-site inhibitors.
Data Presentation: Efficacy of this compound
The following tables summarize illustrative Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC₅₀) values of this compound against various fungal pathogens. Note: These values are provided as examples to demonstrate data presentation and may not reflect the full spectrum of fungal susceptibility. Researchers should determine these values experimentally for their specific fungal isolates and conditions.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against various Phytopathogenic Fungi
| Fungal Species | MIC Range (µg/mL) | Method |
| Botrytis cinerea | 10 - 50 | Broth Microdilution |
| Alternaria solani | 25 - 100 | Agar Dilution |
| Colletotrichum gloeosporioides | 50 - 200 | Broth Microdilution |
| Sclerotinia sclerotiorum | 15 - 75 | Agar Dilution |
Table 2: Illustrative 50% Effective Concentration (EC₅₀) of this compound against various Phytopathogenic Fungi
| Fungal Species | EC₅₀ (µg/mL) - Mycelial Growth | EC₅₀ (µg/mL) - Spore Germination |
| Botrytis cinerea | 5.5 | 2.8 |
| Alternaria solani | 12.3 | 8.1 |
| Colletotrichum gloeosporioides | 25.8 | 15.2 |
| Fusarium oxysporum | 30.1 | 18.9 |
Experimental Protocols
Detailed methodologies for key experiments using this compound to study fungal resistance are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus in a liquid medium.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Fungal isolate of interest
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Spectrophotometer or microplate reader
-
Sterile water
-
Micropipettes and sterile tips
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Prepare Fungal Inoculum:
-
Grow the fungal isolate on Potato Dextrose Agar (PDA) for 7-10 days.
-
Harvest spores by flooding the plate with sterile water and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Serial Dilution of this compound:
-
Add 100 µL of PDB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This will be your highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the adjusted fungal spore suspension to each well, except for the sterility control wells (which should only contain PDB).
-
Controls:
-
Positive Control: Wells containing PDB and fungal inoculum, but no this compound.
-
Negative Control (Sterility): Wells containing only PDB.
-
Solvent Control: Wells containing PDB, fungal inoculum, and the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours, or until visible growth is observed in the positive control wells.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Mycelial Growth Inhibition Assay on Solid Medium
This protocol assesses the effect of this compound on the radial growth of a fungus on an agar medium.
Materials:
-
This compound (analytical grade)
-
DMSO
-
Sterile Petri dishes (90 mm)
-
Potato Dextrose Agar (PDA)
-
Fungal isolate of interest (actively growing culture)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare this compound-Amended Agar:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add the appropriate volume of this compound stock solution (dissolved in DMSO) to the molten agar to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) and is consistent across all plates, including the control.
-
Pour the this compound-amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each this compound-amended PDA plate.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
Measurement:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the average colony diameter for each concentration.
-
-
Calculation of EC₅₀:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that causes 50% inhibition of mycelial growth) from the dose-response curve using regression analysis.
-
Protocol 3: Spore Germination Assay
This protocol evaluates the effect of this compound on the germination of fungal spores.
Materials:
-
This compound (analytical grade)
-
DMSO
-
Sterile microscope slides or multi-well plates
-
Fungal isolate of interest
-
Potato Dextrose Broth (PDB) or a minimal germination medium
-
Humid chamber
-
Microscope
Procedure:
-
Prepare this compound Solutions: Prepare a series of this compound concentrations in PDB or germination medium. Include a control with no this compound and a solvent control with the equivalent concentration of DMSO.
-
Prepare Spore Suspension: Prepare a fresh spore suspension as described in Protocol 1 and adjust the concentration to 1 x 10⁶ spores/mL.
-
Incubation:
-
In the wells of a microtiter plate or on a microscope slide, mix 50 µL of the spore suspension with 50 µL of each this compound solution.
-
Incubate the slides in a humid chamber or the plate at the optimal germination temperature for the fungus for a period sufficient for germination to occur in the control (typically 6-24 hours).
-
-
Observation and Counting:
-
After the incubation period, observe the spores under a microscope. A spore is considered germinated if the germ tube length is at least equal to the spore's diameter.
-
Count at least 100 spores per replicate for each concentration and determine the percentage of germination.
-
-
Calculation of EC₅₀:
-
Calculate the percentage of germination inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value for spore germination as described in Protocol 2.
-
Mandatory Visualizations
Signaling Pathways in Fungal Resistance to Mitochondrial Inhibitors
The following diagrams illustrate key signaling pathways that can be activated in fungi in response to mitochondrial inhibition by fungicides like this compound, leading to resistance or tolerance.
Caption: Fungal resistance pathways to mitochondrial inhibitors like this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Calcium-Calcineurin signaling pathway in fungal stress response.
Conclusion
This compound's multi-site inhibitory effect on mitochondrial respiration makes it a potent research tool for dissecting the complex mechanisms of fungal resistance. By employing the protocols outlined in these application notes, researchers can effectively characterize the sensitivity of fungal isolates, select for resistant strains, and investigate the underlying genetic and biochemical adaptations. Understanding these resistance pathways, such as the activation of the alternative oxidase or the calcium-calcineurin signaling cascade, is crucial for the development of novel and sustainable antifungal strategies. The provided frameworks for data presentation and visualization are intended to facilitate clear and concise communication of research findings within the scientific community.
Anilazine for Turfgrass Disease Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilazine, formerly marketed under trade names such as Dyrene® and Kemate®, is a non-systemic, foliar-applied fungicide belonging to the triazine chemical family.[1][2] Historically, it was utilized for the broad-spectrum control of various fungal diseases in turfgrass.[1][3][4] As a contact fungicide, this compound forms a protective barrier on the leaf surface, inhibiting fungal spore germination and penetration.[5] Its mode of action is characterized as a multi-site inhibitor, specifically targeting enzymes and disrupting mitochondrial respiration in fungal cells, which leads to energy depletion and cell death.[6][7][8] Due to its multi-site activity, the risk of fungicide resistance development was considered low.[9]
It is important to note that this compound is now largely considered obsolete, and its registration for use on turfgrass in the United States was canceled in the early 1990s.[1][3][6] Therefore, these notes and protocols are intended for research, historical reference, and as a guide for the evaluation of other contact fungicides for turfgrass disease management.
Data Presentation
Table 1: Historical Application Rates and Formulations of this compound for Turfgrass
| Formulation | Active Ingredient (%) | Historical Application Rate (per 1000 sq ft) | Historical Application Rate (lbs a.i. per acre) | Reference |
| Wettable Powder | 50% | 4-8 oz in 5-10 gal of water | 1.0 - 3.0 | [3] |
| Granular | 5% | 2-4 lbs | Not Specified | [1] |
Disclaimer: These are historical application rates and are provided for informational purposes only. This compound is not currently registered for use on turfgrass in many regions.
Table 2: Spectrum of Turfgrass Diseases Historically Controlled by this compound
| Disease | Pathogen(s) | Reference |
| Brown Patch | Rhizoctonia solani | [1][3] |
| Dollar Spot | Sclerotinia homoeocarpa | [1][2][3] |
| Snow Mold (Typhula Blight) | Typhula spp. | [1][3][4] |
| Leaf Spot / Melting Out | Helminthosporium spp. | [1][3][4] |
| Copper Spot | Gloeocercospora sorghi | [1][3] |
| Rust | Puccinia spp. | [3] |
| Zonate Eye Spot | Helminthosporium spp. | [1][4] |
Experimental Protocols
The following protocols are generalized methodologies for evaluating the efficacy of a contact fungicide like this compound for the control of foliar turfgrass diseases.
Protocol 1: In Vitro Fungicide Efficacy Assay
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a target turfgrass pathogen.
Materials:
-
Pure culture of the target pathogen (e.g., Sclerotinia homoeocarpa)
-
Potato Dextrose Agar (PDA)
-
This compound (technical grade)
-
Sterile distilled water
-
Solvent for this compound (if not water-soluble)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Allow the PDA to cool to approximately 50-55°C.
-
Prepare a stock solution of this compound. If necessary, dissolve in a minimal amount of an appropriate solvent and then dilute with sterile distilled water.
-
Amend the molten PDA with this compound to achieve a series of final concentrations (e.g., 0, 1, 10, 50, 100 µg/mL). Include a solvent control if a solvent was used.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From the margin of an actively growing culture of the target pathogen, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Seal the plates with parafilm and incubate at the optimal temperature for the pathogen's growth (e.g., 25°C for S. homoeocarpa).
-
Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
Protocol 2: Field Efficacy Trial for Dollar Spot Control
Objective: To evaluate the field performance of this compound for the preventative control of dollar spot on a susceptible turfgrass species (e.g., creeping bentgrass).
Materials:
-
Established turfgrass area with a history of dollar spot
-
This compound formulation (e.g., 50% wettable powder)
-
Calibrated sprayer (e.g., CO2-pressurized backpack sprayer)
-
Plot marking stakes and string
-
Data collection sheets or electronic device
Procedure:
-
Plot Establishment:
-
Delineate experimental plots (e.g., 3 ft x 6 ft) on a uniform area of turf.
-
Use a randomized complete block design with at least four replications.
-
Include an untreated control for comparison.
-
-
Fungicide Application:
-
Calibrate the sprayer to deliver a consistent volume of water (e.g., 2 gallons per 1000 sq ft).[5]
-
Apply this compound at the desired rates (e.g., 4 oz and 8 oz of a 50W formulation per 1000 sq ft) on a preventative schedule (e.g., every 14 days) when environmental conditions are conducive to dollar spot development.
-
Initiate applications before the onset of disease symptoms.
-
-
Data Collection:
-
Visually assess disease severity in each plot on a regular basis (e.g., weekly).
-
Count the number of dollar spots per plot or estimate the percentage of the plot area affected by the disease.
-
Assess turfgrass quality on a scale of 1 to 9, where 9 represents the best quality.
-
Monitor for any signs of phytotoxicity.
-
-
Data Analysis:
-
Analyze the disease severity and turf quality data using appropriate statistical methods (e.g., ANOVA and mean separation tests) to determine significant differences between treatments.
-
Visualizations
Caption: this compound's multi-site inhibitory action on fungal mitochondrial respiration.
Caption: Workflow for a field trial evaluating a contact fungicide.
References
- 1. pomerix.com [pomerix.com]
- 2. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pomerix.com [pomerix.com]
- 4. pomerix.com [pomerix.com]
- 5. SSPLP14/LH040: Turfgrass Disease Management [edis.ifas.ufl.edu]
- 6. This compound (Ref: ENT 26 058) [sitem.herts.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. turfdisease.osu.edu [turfdisease.osu.edu]
Application Notes and Protocols for Anilazine in Potato and Tomato Blight Research
Disclaimer: Anilazine (also known as Dyrene) is a non-systemic, foliar triazine fungicide historically used to control a range of fungal diseases, including early blight (Alternaria solani) and late blight (Phytophthora infestans) in potatoes and tomatoes.[1] However, its registration has been discontinued in many regions, including the United States and the European Union.[1] Consequently, recent research, detailed efficacy data, and modern molecular studies on its specific mode of action are limited. The following notes and protocols are compiled from historical data and generalized experimental designs for fungicide testing.
Chemical Properties and Mechanism of Action
This compound is a chlorinated triazine fungicide.[2] Its primary mode of action is as a multi-site inhibitor, meaning it interferes with multiple metabolic processes within the fungal cell. This non-specific activity involves reacting with essential enzymes, particularly those containing sulfhydryl (-SH) groups. One of the key mechanisms is the disruption of mitochondrial respiration, which interferes with the electron transport chain, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.[2] Due to this multi-site and non-specific mode of action, a precise, linear signaling pathway targeted by this compound within the pathogen has not been well-defined, unlike modern, single-site inhibitor fungicides.
-
IUPAC Name: 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine
-
Molecular Formula: C₉H₅Cl₃N₄
-
Appearance: White to tan crystalline powder.[1]
-
Solubility: Insoluble in water, moderately soluble in organic solvents.[1]
Data Presentation: Fungicide Efficacy
Table 1: Illustrative Data Structure for Fungicide Efficacy Trials against Potato or Tomato Blight
| Treatment | Application Rate (a.i.) | Mean Final Disease Severity (%) | Disease Reduction (%) vs. Control | Marketable Yield (t/ha) | Yield Increase (%) vs. Control |
| Untreated Control | - | 85.0 | - | 15.0 | - |
| This compound | Historical Rate (e.g., 1.5-2.0 kg/ha ) | Data Point | Calculated Value | Data Point | Calculated Value |
| Standard Fungicide 1 | Manufacturer Rate | Data Point | Calculated Value | Data Point | Calculated Value |
| Standard Fungicide 2 | Manufacturer Rate | Data Point | Calculated Value | Data Point | Calculated Value |
Note: This table is a template. Actual values would be determined through experimentation.
Experimental Protocols
The following are generalized protocols for conducting in-vitro and field-based efficacy trials for a foliar fungicide like this compound against potato and tomato blight. These are based on standard methodologies in plant pathology research.[3][4][5]
3.1 In-Vitro Mycelial Growth Inhibition Assay (Poison Food Technique)
This protocol determines the direct inhibitory effect of a fungicide on fungal growth.
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone) and make serial dilutions.
-
Amendment of Medium: While the PDA is molten (approx. 45-50°C), add the required volume of the this compound stock solution to achieve desired final concentrations (e.g., 10, 50, 100, 250, 500 ppm). A control plate should be prepared with the solvent alone. Pour the amended PDA into sterile 90 mm Petri dishes.
-
Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing culture of A. solani or P. infestans, in the center of each PDA plate.
-
Incubation: Incubate the plates at an optimal temperature for the pathogen (e.g., 25°C for A. solani, 18-20°C for P. infestans) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.
-
Analysis: Calculate the Percent Inhibition of radial growth for each concentration using the formula:
-
Percent Inhibition = ((C - T) / C) x 100
-
Where: C = Average radial growth in control, T = Average radial growth in treatment.
-
Use the data to calculate the EC₅₀ value (Effective Concentration to inhibit 50% of growth).
-
3.2 Field Efficacy Trial for Blight Control
This protocol evaluates the effectiveness of a fungicide under field conditions.
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with 3 to 4 replications.[4][5]
-
Plot Establishment:
-
Inoculum (if necessary): If natural infection pressure is low, artificial inoculation may be required. Spray a suspension of A. solani conidia or P. infestans sporangia (e.g., 1x10⁴ spores/mL) onto the foliage, typically in the late evening to ensure high humidity for infection.[5]
-
Fungicide Application:
-
Begin applications either preventatively (before disease onset) or at the first sign of disease symptoms.
-
Apply this compound at its historically recommended rate, mixed in water. Use a calibrated sprayer (e.g., CO₂ backpack sprayer) to ensure uniform coverage of the foliage.[5]
-
Include an untreated control and a standard commercial fungicide for comparison.
-
Repeat applications at a set interval (e.g., 7-14 days), depending on disease pressure and weather conditions.[4]
-
-
Disease Assessment:
-
Visually assess disease severity at regular intervals (e.g., weekly) after the first symptoms appear.
-
Use a standardized rating scale (e.g., 0-100% leaf area affected or a 1-9 scale).
-
Calculate the Percent Disease Index (PDI) or the Area Under the Disease Progress Curve (AUDPC) to quantify disease development over time.[6]
-
-
Yield Data: At the end of the season, harvest the tubers or fruits from the central rows of each plot. Measure the total and marketable yield.
-
Statistical Analysis: Analyze the data for disease severity and yield using Analysis of Variance (ANOVA) to determine significant differences between treatments.
Visualizations: Workflows and Logical Relationships
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a field-based fungicide efficacy trial.
References
Application Notes and Protocols: Effects of Anilazine on Soil Microbial Communities
A anilazina é um fungicida triazínico que já foi amplamente utilizado na agricultura para controlar uma variedade de doenças fúngicas em plantações.[1] No entanto, seu uso foi descontinuado em muitas regiões devido a preocupações ambientais e toxicológicas.[1] O impacto da anilazina nas comunidades microbianas do solo não é extensivamente estudado; no entanto, pesquisas sobre outros fungicidas triazínicos, como a atrazina, fornecem informações sobre os efeitos potenciais.
Efeitos Gerais dos Fungicidas nas Comunidades Microbianas do Solo
Os fungicidas são projetados para inibir ou matar o crescimento de fungos. No entanto, sua aplicação no solo pode ter efeitos não intencionais em uma ampla gama de microrganismos, incluindo bactérias, actinomicetos e outros fungos não-alvo. Esses efeitos podem alterar a estrutura e a função da comunidade microbiana do solo, impactando processos essenciais do ecossistema, como ciclagem de nutrientes e decomposição da matéria orgânica.
Dados Quantitativos sobre os Efeitos da Atrazina (Proxy para a Anilazina)
Devido à escassez de dados quantitativos específicos para a anilazina, os dados de uma meta-análise sobre a atrazina, um herbicida triazínico estruturalmente relacionado, são apresentados aqui como um proxy para ilustrar os potenciais efeitos. Uma meta-análise de 39 artigos revisados por pares revelou os seguintes impactos da aplicação de atrazina no solo:
| Parâmetro Microbiano do Solo | Efeito da Aplicação de Atrazina | Alteração Percentual Média |
| Biomassa Microbiana | Aumento Significativo | +8.9% |
| Respiração Microbiana | Aumento Significativo | +26.77% |
| Diversidade Microbiana | Diminuição Significativa | -4.87% |
| Atividade Enzimática | Diminuição Significativa | -24.04% |
| Tabela 1: Resumo dos Efeitos da Atrazina na Biomassa, Respiração, Diversidade e Atividade Enzimática Microbiana do Solo.[2] |
Protocolos Experimentais
A seguir, são apresentados protocolos experimentais detalhados, adaptados de estudos que investigam os efeitos de pesticidas, incluindo a atrazina, nas comunidades microbianas do solo. Esses protocolos podem ser aplicados para avaliar o impacto da anilazina.
Protocolo 1: Avaliação da Biomassa Microbiana do Solo
Este protocolo descreve o método de fumigação-extração com clorofórmio para determinar a biomassa microbiana de carbono (BMC) no solo.
Materiais:
-
Amostras de solo fresco
-
Clorofórmio (sem etanol)
-
Sulfato de potássio 0,5 M (K₂SO₄)
-
Frascos de vácuo
-
Papel de filtro (Whatman No. 42)
-
Analisador de carbono orgânico total (TOC)
Procedimento:
-
Pese duas porções de 25 g de cada amostra de solo.
-
Coloque uma porção de cada amostra em um frasco de vácuo contendo um béquer com 25 mL de clorofórmio.
-
Evacue o frasco até que o clorofórmio ferva vigorosamente e, em seguida, feche o vácuo. Incube as amostras no escuro à temperatura ambiente por 24 horas.
-
Após a incubação, remova o clorofórmio evacuando repetidamente o frasco.
-
Extraia as amostras de solo fumigadas e não fumigadas (controle) com 100 mL de K₂SO₄ 0,5 M, agitando por 30 minutos em um agitador orbital.
-
Filtre os extratos através de papel de filtro Whatman No. 42.
-
Analise o teor de carbono orgânico nos extratos usando um analisador de TOC.
-
Calcule a BMC usando a seguinte equação: BMC = (Carbono orgânico extraível do solo fumigado - Carbono orgânico extraível do solo não fumigado) / kEC Onde kEC é um fator de conversão (geralmente 0,45).
Protocolo 2: Análise da Atividade Enzimática do Solo
Este protocolo descreve o ensaio para a atividade da desidrogenase, uma medida da atividade microbiana geral no solo.
Materiais:
-
Amostras de solo fresco
-
Cloreto de 2,3,5-trifeniltetrazólio (TTC) a 3%
-
Tris-HCl tampão (pH 7,4)
-
Metanol
-
Espectrofotômetro
Procedimento:
-
Pese 5 g de solo fresco em um tubo de ensaio.
-
Adicione 5 mL de solução de TTC a 3% e 5 mL de tampão Tris-HCl.
-
Misture bem e incube os tubos no escuro a 37°C por 24 horas.
-
Após a incubação, adicione 10 mL de metanol para extrair o trifenil formazan (TPF) formado.
-
Agite a mistura vigorosamente e, em seguida, filtre-a.
-
Meça a absorbância do filtrado a 485 nm usando um espectrofotômetro.
-
A concentração de TPF é determinada a partir de uma curva padrão e expressa como µg TPF g⁻¹ solo seco h⁻¹.
Protocolo 3: Análise da Estrutura da Comunidade Microbiana (Sequenciamento de Amplicon do Gene 16S rRNA)
Este protocolo descreve as etapas para analisar a diversidade e composição da comunidade bacteriana no solo.[3][4]
Materiais:
-
Kit de extração de DNA do solo
-
Primers para a região hipervariável V4 do gene 16S rRNA
-
DNA polimerase de alta fidelidade
-
Equipamento de PCR
-
Kit de purificação de produtos de PCR
-
Sequenciador de próxima geração (por exemplo, Illumina MiSeq)
Procedimento:
-
Extraia o DNA total das amostras de solo usando um kit comercial de extração de DNA do solo, seguindo as instruções do fabricante.
-
Amplifique a região V4 do gene 16S rRNA por PCR usando primers específicos (por exemplo, 515F e 806R) com adaptadores de sequenciamento.
-
Purifique os produtos de PCR para remover primers não incorporados e dNTPs.
-
Quantifique os produtos de PCR purificados e agrupe-os em concentrações equimolares.
-
Realize o sequenciamento de próxima geração dos amplicons agrupados.
-
Processe os dados brutos de sequenciamento para remover sequências de baixa qualidade, quimeras e adaptadores.
-
Agrupe as sequências em Unidades Taxonômicas Operacionais (OTUs) com um limiar de similaridade de 97%.
-
Atribua a taxonomia a cada OTU usando um banco de dados de referência (por exemplo, Greengenes ou SILVA).
-
Analise a diversidade alfa (riqueza e uniformidade de espécies dentro de uma amostra) e a diversidade beta (diferenças na composição de espécies entre as amostras).
Visualizações
Figura 1: Fluxo de trabalho experimental para avaliar o efeito da anilazina nas comunidades microbianas do solo.
Figura 2: Vias conceituais do impacto da anilazina nas comunidades microbianas do solo.
References
- 1. medkoo.com [medkoo.com]
- 2. Impact of atrazine on soil microbial properties: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Atrazine Exposure on the Microbial Community Structure in a Brazilian Tropical Latosol Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the efficiency and the side effects of atrazine-degrading biocomposites amended to atrazine-contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Anilazine Efficacy In Vitro: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with anilazine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound has low aqueous solubility and is moderately soluble in organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Q2: How should this compound stock solutions be stored?
A2: For short-term storage (days to weeks), this compound stock solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store them at -20°C.
Q3: What is the stability of this compound in cell culture media?
A3: this compound is stable in neutral and slightly acidic aqueous media. However, it undergoes hydrolysis upon heating with alkalis. Therefore, it is important to maintain a stable pH in your cell culture medium during experiments.
Q4: What is the known mechanism of action of this compound?
A4: In fungal cells, this compound's primary mechanism of action is the inhibition of mitochondrial respiration by disrupting the electron transport chain, which leads to energy depletion and cell death. While its precise mechanism in mammalian cells is less characterized, it is plausible that it also affects mitochondrial function. Some studies on similar compounds suggest that mitochondrial complexes I and III are potential targets.[1][2][3]
Q5: Are there known off-target effects of this compound in mammalian cells?
A5: There is limited specific information available regarding the off-target effects of this compound on other cellular components like kinases and phosphatases in mammalian cells. Its primary reported effect is on mitochondrial function.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | This compound has low aqueous solubility. The final concentration in the medium may have exceeded its solubility limit. | - Ensure the final DMSO concentration in the medium is as low as possible (typically <0.5%) to minimize solvent-induced precipitation. - Prepare fresh dilutions from a high-concentration stock solution just before use. - Visually inspect the medium for any signs of precipitation after adding this compound. |
| Inconsistent or non-reproducible experimental results. | - Degradation of this compound in the stock solution or working solution. - Instability in the cell culture medium due to pH changes. | - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Ensure the cell culture medium is properly buffered and the pH remains stable throughout the experiment. |
| Higher than expected cytotoxicity observed. | - Synergistic effects with other components in the cell culture medium. - Cell line is particularly sensitive to mitochondrial inhibitors. | - Run appropriate vehicle controls (medium with the same concentration of DMSO) to rule out solvent toxicity. - Perform a dose-response curve to determine the optimal concentration range for your specific cell line. |
| Lower than expected or no observed effect. | - Incorrect concentration of this compound used. - Insufficient incubation time. - Cellular efflux of the compound. | - Verify the concentration of your stock solution. - Optimize the incubation time for your assay. - Consider using cell lines with known expression levels of drug efflux pumps if this is a suspected issue. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 101-05-3 | [4][5][6][7] |
| Molecular Formula | C₉H₅Cl₃N₄ | [4] |
| Molecular Weight | 275.52 g/mol | [4] |
| Appearance | White to tan crystals or powder | [4] |
| Melting Point | 159 °C | [4] |
| Water Solubility | Insoluble | [4] |
| Organic Solvent Solubility | Moderately soluble | [4] |
Cytotoxicity of Triazine Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| s-triazine derivative 4b | MCF-7 (Breast Cancer) | 3.29 |
| s-triazine derivative 4b | HCT-116 (Colon Cancer) | 3.64 |
| s-triazine derivative 4c | MCF-7 (Breast Cancer) | - |
| s-triazine derivative 4c | HCT-116 (Colon Cancer) | - |
| s-triazine derivative 7d | - | 70.3 nM (EGFR inhibition) |
| s-triazine derivative 7f | - | 59.24 nM (EGFR inhibition) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS 101-05-3)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if required for your application.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Materials:
-
Target mammalian cell line
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Putative mechanism of this compound in mammalian cells.
Caption: Potential downstream apoptotic pathway of this compound.
References
- 1. Targeting the complex I and III of mitochondrial electron transport chain as a potentially viable option in liver cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial respiratory chain complex I dysfunction induced by N-methyl carbamate ex vivo can be alleviated with a cell-permeable succinate prodrug Carbamate toxicity and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound (CAS 101-05-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. accustandard.com [accustandard.com]
Technical Support Center: Overcoming Anilazine Degradation in Experiments
Anilazine is a triazine-based compound historically used as a fungicide and frequently utilized in various scientific research contexts. A primary challenge for researchers is its susceptibility to degradation, particularly in aqueous solutions. This guide provides detailed troubleshooting advice, protocols, and data to help maintain the stability and integrity of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity so quickly?
A: The most common cause of this compound degradation is alkaline hydrolysis. This compound is highly unstable in alkaline conditions (pH > 7), where it rapidly breaks down.[1] Its stability is significantly greater in neutral to slightly acidic aqueous media.[1]
Q2: What is the optimal pH for preparing and storing this compound solutions?
A: To maximize stability, this compound solutions should be maintained in a neutral or slightly acidic pH range, ideally between pH 4 and 7. Within this range, the hydrolytic half-life is dramatically longer than under alkaline conditions.[1]
Q3: How does temperature affect this compound stability?
A: Elevated temperatures accelerate the rate of chemical degradation, a process that is significantly intensified in the presence of alkaline conditions.[1] For optimal stability, solutions should be kept at cool or controlled room temperatures (e.g., 20-25°C), and stock solutions should be stored under refrigeration (0-4°C) or frozen (-20°C) for long-term preservation.[2][3]
Q4: What is the best way to dissolve this compound for experiments?
A: this compound has very low solubility in water but is moderately soluble in organic solvents.[1] A common practice is to prepare a concentrated stock solution in a solvent like DMSO or acetonitrile and then dilute it into your aqueous experimental medium.[2][4] Ensure the final concentration of the organic solvent is low and does not interfere with your experiment.
Q5: Do I need to protect my this compound experiments from light?
A: While hydrolysis is the primary degradation pathway, photodecomposition can occur, especially for triazine compounds.[5][6] As a standard precautionary measure, it is recommended to store this compound powder and solutions in the dark, using amber vials or vessels covered in aluminum foil to minimize light exposure.[2]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Rapid loss of this compound activity in an aqueous buffer. | Alkaline Buffer pH: The pH of your experimental solution is above 7, causing rapid hydrolysis.[1] | Prepare your aqueous medium using a buffer system that maintains a pH between 4 and 7 (e.g., acetate or phosphate buffer). Always verify the final pH after all components have been added. |
| Elevated Temperature: The experiment is being conducted at a high temperature, accelerating degradation.[7][8] | Conduct experiments at a controlled room temperature (20-25°C). If the experimental design allows, working at lower temperatures can further enhance stability. Avoid heating this compound solutions.[1] | |
| Inconsistent results between experimental replicates. | Stock Solution Degradation: The concentrated stock solution has degraded over time. | Prepare fresh stock solutions frequently. Store stocks in the dark at low temperatures (0-4°C for short-term, -20°C for long-term).[2] |
| Inconsistent pH: The pH varies between different samples or has shifted during the experiment. | Prepare a single, large batch of buffer for all replicates. Re-verify the pH of control samples at the end of the experiment to check for any shifts. | |
| Photodegradation: Ambient laboratory light is causing slow degradation over the course of the experiment. | Protect all samples from light by using amber-colored labware or by wrapping vessels in aluminum foil.[2] |
Data Presentation: this compound Stability
Quantitative data clearly illustrates the critical role of pH in this compound stability.
Table 1: Effect of pH on the Hydrolytic Half-Life of this compound at 22°C
| pH | Half-Life (Hours) | Half-Life (Days) | Stability Classification |
| 4 | 730 | 30.4 | Stable |
| 7 | 790 | 32.9 | Stable |
| 9 | 22 | 0.9 | Highly Unstable |
Data sourced from publicly available chemical databases.[1]
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Solid Compound | Store in a dry, dark place at 0-4°C.[2] | Prevents degradation from moisture, light, and heat. |
| Stock Solution (Organic) | Store in an amber vial at 0-4°C (weeks) or -20°C (months).[2] | Minimizes solvent evaporation and chemical degradation. |
| Aqueous Solution | Prepare fresh daily. Maintain pH between 4 and 7. Keep at a controlled, cool temperature. | Prevents rapid alkaline hydrolysis, which is the primary degradation pathway.[1][9] |
Experimental Protocols
Protocol 1: Preparation and Storage of Stabilized this compound Stock Solution
-
Objective: To prepare a concentrated this compound stock solution for use in experiments.
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), amber glass vial with a screw cap, precision balance, vortex mixer.
-
Procedure:
-
Weigh the desired amount of this compound powder in a fume hood.
-
Transfer the powder to a sterile amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Cap the vial tightly and vortex until the this compound is completely dissolved.
-
Seal the vial cap with parafilm to prevent moisture absorption and solvent evaporation.
-
Storage: For short-term use (up to 2 weeks), store at 0-4°C. For long-term storage, store at -20°C.[2] Always bring to room temperature before opening to prevent water condensation.
-
Protocol 2: Minimizing Degradation During an Aqueous Experiment
-
Objective: To maintain this compound stability in an aqueous medium throughout an experiment.
-
Materials: Prepared this compound stock solution, buffered aqueous solution (e.g., Phosphate or Acetate buffer), experimental vessels (amber or covered).
-
Procedure:
-
Prepare the aqueous buffer and adjust the pH to the desired value within the stable range (4-7).
-
Aliquot the buffer into your experimental vessels.
-
Bring the this compound stock solution to room temperature.
-
Add a small volume of the stock solution to the aqueous buffer to reach the final desired concentration (aim for a final DMSO concentration of <0.5% to avoid solvent effects).
-
Mix gently but thoroughly.
-
Immediately proceed with the experiment under controlled temperature and protected from light.
-
Visualizations
Diagram 1: this compound Hydrolysis Pathway
Caption: this compound degradation pathway via alkaline hydrolysis.
Diagram 2: Experimental Workflow for Stability Assessment
References
- 1. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. esslabshop.com [esslabshop.com]
- 4. Comparison of gas and liquid chromatography for determination of this compound in potatoes and tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
Technical Support Center: Anilazine Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by anilazine in biochemical assays.
Introduction to this compound Interference
This compound is a triazine-based fungicide known for its chemical reactivity. Its structure contains electrophilic sites that can react with nucleophiles present in assay components, particularly the thiol groups of cysteine residues in proteins. This reactivity can lead to covalent modification of enzymes and other proteins, resulting in non-specific assay interference and generating false-positive or false-negative results. This guide will help you diagnose and troubleshoot these issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound causing interference in my assay?
This compound is an electrophilic compound that can covalently modify proteins, a common cause of assay interference.[1] The primary mechanism is likely the reaction of its dichlorotriazine ring with nucleophilic residues on proteins, especially the thiol group of cysteine.[2][3] This irreversible binding can alter the protein's structure and function, leading to misleading assay readouts.
Q2: Which types of assays are most susceptible to this compound interference?
Assays that are sensitive to reactive compounds are particularly at risk. This includes:
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Enzyme Assays: Direct covalent modification of the enzyme (e.g., kinases, proteases) or coupling enzymes can lead to inhibition or, in some cases, apparent activation.[4][5]
-
Luciferase-Based Reporter Assays: this compound may directly inhibit the luciferase enzyme, leading to a decrease in signal (false negative).[6][7] In cell-based assays, this can sometimes be misinterpreted.
-
Fluorescence-Based Assays: this compound may possess intrinsic fluorescent properties or the ability to quench the fluorescence of a reporter molecule, leading to false signals.[8][9][10]
-
Assays with Thiol-Dependent Steps: Any assay relying on the activity of proteins with critical cysteine residues is susceptible.
Q3: How can I tell if this compound is causing interference in my experiment?
Look for the following red flags:
-
Time-dependent inhibition: The inhibitory effect of this compound may increase with pre-incubation time as the covalent reaction proceeds.
-
Irreversible inhibition: The activity of the target protein cannot be restored after removal of this compound (e.g., through dialysis or jump dilution).
-
Lack of clear Structure-Activity Relationship (SAR): Small changes to the this compound structure that do not significantly alter its reactivity may not result in a corresponding change in assay activity.
-
Activity in multiple, unrelated assays: If this compound shows activity across a range of different assays and targets, it is likely a promiscuous inhibitor acting through a non-specific mechanism.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow these steps to diagnose and mitigate the issue.
Step 1: Characterize the Mode of Action
The first step is to determine if this compound is acting as a reversible or irreversible inhibitor.
-
Experimental Protocol: Test for Reversibility using Dialysis
-
Incubation: Incubate the target protein with an inhibitory concentration of this compound (and a vehicle control) for 1-2 hours to allow for potential covalent modification.
-
Dialysis: Place the protein-anilazine mixture and the control mixture into separate dialysis cassettes. Dialyze against a large volume of assay buffer for an extended period (e.g., overnight at 4°C) to remove any unbound this compound.
-
Activity Measurement: Recover the protein from the dialysis cassettes and measure its activity.
-
Interpretation:
-
If the protein's activity is restored, the inhibition is likely reversible.
-
If the activity is not restored, the inhibition is likely irreversible and potentially due to covalent modification.[1]
-
-
Step 2: Assess Thiol Reactivity
Since this compound is expected to be thiol-reactive, it is crucial to test this directly.
-
Experimental Protocol: Thiol Scavenging Assay
-
Assay Setup: Prepare your standard assay with one modification: include a high concentration of a thiol-containing reagent, such as Dithiothreitol (DTT) or Glutathione (GSH), in the assay buffer (e.g., 1-5 mM DTT).[1] Run this alongside your standard assay without the added thiol reagent.
-
This compound Titration: Perform a dose-response curve for this compound in both the presence and absence of the thiol scavenger.
-
Data Analysis: Compare the IC50 values obtained in both conditions.
-
Interpretation: A significant rightward shift in the IC50 value in the presence of the thiol scavenger suggests that this compound is reacting with the scavenger, indicating it is thiol-reactive.[1]
-
Quantitative Data Summary: Expected Impact of Thiol Scavengers
| Condition | Expected this compound IC50 | Interpretation |
| Standard Assay Buffer | Lower (e.g., 10 µM) | Apparent potency of this compound. |
| Assay Buffer + 5 mM DTT | Higher (e.g., >100 µM) | This compound is likely thiol-reactive and its effect is being mitigated by DTT. |
Step 3: Counter-Screens for Common Assay Artifacts
If you are using luciferase or fluorescence-based assays, it is important to rule out direct interference with the detection method.
-
Experimental Protocol: Luciferase Inhibition Counter-Screen
-
Assay Setup: In a cell-free system, mix purified firefly luciferase enzyme with its substrates (luciferin and ATP) in your standard assay buffer.
-
This compound Addition: Add this compound at various concentrations to the reaction mixture.
-
Signal Measurement: Immediately measure the luminescence.
-
Interpretation: A dose-dependent decrease in luminescence indicates that this compound is a direct inhibitor of luciferase.[6][7]
-
-
Experimental Protocol: Fluorescence Interference Assay
-
Assay Setup: Prepare your assay buffer containing the same fluorophore used in your primary assay.
-
This compound Addition: Add this compound at the concentrations used in your primary assay.
-
Fluorescence Reading: Measure the fluorescence at the excitation and emission wavelengths of your fluorophore.
-
Interpretation:
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting this compound interference.
Signaling Pathway of Interference
The following diagram illustrates the likely mechanism of this compound interference through covalent modification of a target protein.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. An Inhibitive Enzyme Assay to Detect Mercury and Zinc Using Protease from Coriandrum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unusual Fluorescence Quenching-Based Al3+ Sensing by an Imidazolylpiperazine Derivative. β-Cyclodextrin Encapsulation-Assisted Augmented Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anilazine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with anilazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound functions primarily as a fungicide by inhibiting mitochondrial respiration.[1] Specifically, it targets and inhibits the enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1] This inhibition blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle, thereby disrupting cellular energy production.[2][3]
Q2: Why am I seeing variable results in my cell viability assays (e.g., MTT, XTT)?
Inconsistent results in viability assays can stem from several factors related to this compound's mechanism of action:
-
Metabolic Shift: By inhibiting mitochondrial respiration, this compound can force cells to rely more heavily on glycolysis for ATP production. Cell lines with different glycolytic capacities will exhibit varying sensitivity to this compound, leading to inconsistent viability readings.[4][5]
-
Assay Interference: MTT and similar assays rely on mitochondrial reductase activity. Since this compound directly targets mitochondria, it can interfere with the assay chemistry itself, leading to either an overestimation or underestimation of cell viability that is independent of actual cell death.[6]
-
Time-Dependent Effects: The cytotoxic effects of inhibiting cellular respiration may not be immediate. Short incubation times with this compound might not be sufficient to induce widespread cell death, leading to variability in results depending on the experimental endpoint.
Q3: My this compound stock solution appears cloudy or precipitates upon dilution in my cell culture media. What should I do?
This compound has low aqueous solubility. Precipitation in aqueous media is a common issue.
-
Solvent Choice: this compound is soluble in DMSO. Prepare a concentrated stock solution in high-quality, anhydrous DMSO.
-
Final DMSO Concentration: When diluting the stock in your aqueous experimental buffer or media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity and minimize precipitation.
-
Working Solutions: Prepare fresh working solutions from the DMSO stock for each experiment. Do not store diluted aqueous solutions of this compound, as it is unstable and prone to hydrolysis in alkaline conditions.[7]
Q4: I am observing unexpected changes in gene expression related to hypoxia, even under normoxic conditions. Could this compound be the cause?
Yes, this is a known consequence of succinate dehydrogenase (SDH) inhibition. The enzymatic blockage leads to an accumulation of succinate in the mitochondrial matrix and subsequently in the cytosol.[1][3] This accumulated succinate can inhibit prolyl hydroxylases, enzymes responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] The stabilization of HIF-1α under normal oxygen levels (pseudohypoxia) leads to the transcription of hypoxia-responsive genes, which could be a source of apparent inconsistency if not accounted for.[2]
Troubleshooting Guides
Issue 1: High Variability in Mitochondrial Respiration Assays (e.g., Seahorse XF Analyzer)
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inconsistent this compound Concentration | This compound has low aqueous solubility. Ensure the compound is fully dissolved in your stock solution (e.g., DMSO) and that the final concentration in the assay medium does not lead to precipitation. Prepare fresh dilutions for each experiment. |
| Cell Seeding Density | Variations in cell number per well can significantly impact oxygen consumption rates (OCR). Ensure consistent cell seeding and verify cell monolayer confluence before the assay. |
| Substrate Limitation | Since this compound inhibits succinate oxidation, ensure the assay medium contains alternative substrates for Complex I (e.g., pyruvate, glutamate) to accurately assess the specific effect on Complex II. |
| pH and Buffer Effects | This compound's stability is pH-dependent; it is more stable in neutral or slightly acidic conditions and hydrolyzes in alkaline environments. Ensure your assay buffer pH is stable throughout the experiment. |
Issue 2: Discrepancies Between Apoptosis Assays and Cell Viability Readouts
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Delayed Apoptotic Onset | Inhibition of mitochondrial respiration may not immediately trigger apoptosis. Extend the incubation time with this compound (e.g., 24, 48, 72 hours) to allow for the downstream effects of energy depletion to manifest. |
| ROS-Induced Necrosis vs. Apoptosis | Inhibition of Complex II can lead to the generation of reactive oxygen species (ROS).[2][8] High levels of ROS can induce necrosis rather than apoptosis. Use assays that can distinguish between different forms of cell death (e.g., Annexin V/Propidium Iodide staining). |
| Interference with Fluorescent Dyes | Some compounds can interfere with the fluorescence of assay reagents. Run appropriate controls, including this compound in a cell-free system with the assay reagents, to check for direct chemical interference. |
Experimental Protocols
Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Activity Assay
This protocol is adapted from standard colorimetric assays for SDH activity and can be used to confirm the inhibitory effect of this compound.
Materials:
-
Isolated mitochondria or cell/tissue lysates
-
SDH Assay Buffer (e.g., phosphate buffer, pH 7.2-7.4)
-
Succinate solution (substrate)
-
DCIP (2,6-dichlorophenolindophenol) solution (electron acceptor)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Sample Preparation: Prepare isolated mitochondria or cell/tissue homogenates in ice-cold SDH Assay Buffer. Determine the protein concentration of your samples.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample (e.g., 10-50 µg of protein)
-
Varying concentrations of this compound (or DMSO as a vehicle control).
-
SDH Assay Buffer to a final volume of 50 µL.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow this compound to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of a reaction mix containing the succinate substrate and DCIP to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm every 1-2 minutes for 15-30 minutes. The rate of decrease in absorbance is proportional to SDH activity.
-
Data Analysis: Calculate the rate of DCIP reduction (change in absorbance per minute) for each condition. Compare the rates in the presence of this compound to the vehicle control to determine the extent of inhibition.
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye JC-1 to assess changes in MMP following treatment with this compound.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
JC-1 dye solution
-
FCCP (a known mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate or vessel and allow them to adhere (for adherent cells).
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired experimental duration (e.g., 6, 12, 24 hours). Include a positive control group treated with FCCP for a short period (e.g., 30 minutes) before the assay.
-
Staining: Remove the treatment medium and incubate the cells with medium containing JC-1 dye according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Washing: Gently wash the cells with an appropriate buffer (e.g., PBS) to remove excess dye.
-
Visualization/Quantification:
-
Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with high MMP will exhibit red fluorescent J-aggregates in the mitochondria. Apoptotic or unhealthy cells with low MMP will show green fluorescent JC-1 monomers in the cytoplasm.
-
Plate Reader: Use a fluorescence plate reader to quantify the red and green fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of MMP.
-
Visualizations
Caption: this compound inhibits Succinate Dehydrogenase (Complex II).
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: this compound-induced pseudohypoxia signaling pathway.
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [promega.sg]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anilazine Phytotoxicity in Model Plants
Welcome to the technical support center for researchers utilizing anilazine in experiments with model plants like Arabidopsis thaliana and Nicotiana benthamiana. This resource provides essential information to help you identify, understand, and troubleshoot phytotoxicity symptoms that may arise during your research.
This compound is a triazine fungicide that can induce unintended phytotoxic effects on non-target plants.[1][2] Understanding these effects is crucial for accurate experimental design and data interpretation.
Troubleshooting Guides
This section addresses specific issues you might encounter, offering potential causes and solutions.
Issue 1: My plants show severe and rapid phytotoxicity symptoms after this compound application. What is happening and how can I confirm it's the chemical?
Answer: Rapidly developing symptoms like burning, necrosis (tissue death), and chlorosis (yellowing) are characteristic of acute phytotoxicity.[3][4][5] This typically occurs when the applied concentration of the chemical is too high or if the plants are under stress.[4]
Common Visible Symptoms of Acute this compound Phytotoxicity:
-
Leaf Burn and Necrosis: Leaf tips, margins, or the entire leaf surface may appear burned or scorched.[4]
-
Chlorosis: A distinct yellowing or bleaching of the leaf tissue, often starting at the margins and progressing inwards.[4][6]
-
Leaf Distortion: Leaves may appear curled, cupped, or twisted.[3][4][7]
-
Stunting: Overall plant growth is noticeably inhibited.[3][4]
To confirm that this compound is the cause, you should observe a clear dose-response relationship. Symptoms should be most severe at the highest concentrations and absent in your vehicle-treated control group. The damage should appear relatively quickly (within 1-7 days) and not spread to new, untreated growth.[3]
Experimental Workflow: Diagnosing Acute Phytotoxicity
The following workflow can help systematically diagnose the issue.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agrio.app [agrio.app]
- 4. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 5. Diagnosing Phytotoxicity on Landscape Plants [purduelandscapereport.org]
- 6. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
Technical Support Center: Anilazine Hydrolysis Prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing anilazine hydrolysis during their experiments.
Troubleshooting Guide
Issue: this compound degradation is suspected in my aqueous working solutions.
-
Question: How can I minimize this compound hydrolysis in my experimental buffers?
-
Answer: this compound is most stable in neutral to slightly acidic conditions.[1][2] It is crucial to maintain the pH of your working solutions between 4 and 7. Hydrolysis significantly increases in alkaline conditions.[2] For optimal stability, especially if immediate use is not possible, prepare solutions in buffers such as acetate or phosphate, which are compatible with HPLC analysis. It is recommended to use a buffer with a pKa value within ±1 unit of the desired pH for the best buffering capacity. For example, an acetate buffer is effective in the pH range of 3.8 to 5.8.[3][4]
-
-
Question: My this compound stock solution appears cloudy or precipitated. What should I do?
-
Answer: this compound has very low solubility in water.[1][2] Stock solutions should be prepared in organic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), or toluene. For HPLC analysis, it is advisable to dissolve the sample in the mobile phase whenever possible to avoid precipitation upon injection. If a different solvent is used for the stock solution, ensure it is miscible with the mobile phase and that the final concentration of the organic solvent in the working solution does not cause precipitation.
-
-
Question: I am observing poor recovery of this compound from my samples after extraction. What could be the cause?
-
Answer: Poor recovery can be due to degradation during sample preparation or inefficient extraction. To minimize degradation, keep samples cool and process them quickly. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely used technique for extracting pesticides like this compound from various matrices.[5][6][7][8] This method uses acetonitrile for extraction followed by a salting-out step, which efficiently partitions this compound into the organic phase. For cleanup, dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) can remove interfering matrix components.
-
Issue: I am facing challenges with the HPLC analysis of this compound.
-
Question: My chromatograms show peak tailing for this compound. How can I improve the peak shape?
-
Answer: Peak tailing can be caused by several factors. One common reason is the interaction of the analyte with active sites on the HPLC column. Using a mobile phase with a pH that keeps this compound in a non-ionized state can help. Additionally, ensure that the sample is dissolved in the mobile phase to avoid solvent mismatch effects. Other potential causes include a deteriorating column or a void at the column inlet.
-
-
Question: I am seeing inconsistent retention times for this compound. What should I do?
-
Answer: Fluctuations in retention time are often related to the mobile phase or the HPLC system. Ensure your mobile phase is properly degassed and that the composition is consistent. Using a buffered mobile phase will help maintain a constant pH, which is crucial for reproducible retention of ionizable compounds. Also, check for leaks in the HPLC system and ensure a stable column temperature.
-
Frequently Asked Questions (FAQs)
-
What is the primary degradation product of this compound hydrolysis?
-
The primary degradation product of this compound hydrolysis is dihydroxythis compound, where the two chlorine atoms on the triazine ring are replaced by hydroxyl groups.
-
-
At what pH is this compound most stable?
-
This compound is most stable in neutral to slightly acidic conditions, with the slowest hydrolysis occurring around pH 7.[2]
-
-
What solvents should I use to prepare this compound stock solutions?
-
Due to its low aqueous solubility, this compound stock solutions should be prepared in organic solvents like acetonitrile, DMSO, or toluene.
-
-
Can I store this compound working solutions?
-
It is best to prepare fresh working solutions daily. If storage is necessary, they should be kept at a neutral or slightly acidic pH, protected from light, and stored at a low temperature (e.g., 4°C) to minimize degradation.
-
Quantitative Data: this compound Hydrolysis Half-Life
The rate of this compound hydrolysis is highly dependent on the pH of the solution. The following table summarizes the half-life of this compound at different pH values.
| pH | Temperature (°C) | Half-Life |
| 4 | 22 | 30 days |
| 7 | 22 | 33 days |
| 9 | 22 | 22 hours |
| 7 | 29 | 20 days |
Data sourced from PubChem CID 7541.[2]
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Working Solution
-
Prepare a 10 mM Acetate Buffer (pH 5.0):
-
Prepare a 10 mM solution of acetic acid.
-
Prepare a 10 mM solution of sodium acetate.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 5.0 is reached.
-
-
Prepare a 1 mg/mL this compound Stock Solution:
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the this compound in 10 mL of HPLC-grade acetonitrile in a volumetric flask.
-
-
Prepare a 10 µg/mL this compound Working Solution:
-
Dilute 100 µL of the 1 mg/mL this compound stock solution in 10 mL of the 10 mM acetate buffer (pH 5.0).
-
Vortex briefly to ensure homogeneity. This working solution should be prepared fresh daily.
-
Protocol 2: Extraction and Cleanup of this compound from a Non-fatty Matrix using QuEChERS
-
Sample Homogenization:
-
Homogenize the sample to ensure it is representative.
-
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing magnesium sulfate and primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at >1500 x g for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is ready for analysis by HPLC.
-
Visualizations
Caption: Stepwise hydrolysis of this compound to dihydroxythis compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. This compound | 101-05-3 [amp.chemicalbook.com]
- 2. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. gcms.cz [gcms.cz]
- 6. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 7. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 8. nucleus.iaea.org [nucleus.iaea.org]
Technical Support Center: Optimizing Anilazine Delivery in Plant Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the delivery of anilazine in plant tissues for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a synthetic triazine fungicide.[1] Its mechanism of action is reported to involve the inhibition of mitochondrial respiration in fungal cells by disrupting the electron transport chain, which leads to energy depletion and cell death.[1] However, some sources state that the exact mechanism of action is unknown, though it is thought to interfere with the normal metabolism of affected fungi.[2]
Q2: What are the main challenges in delivering this compound effectively to plant tissues?
The primary barrier to effective this compound delivery is the plant cuticle, a waxy layer that protects the plant from water loss and prevents the entry of foreign substances.[3][4] this compound has low aqueous solubility, which can also pose a challenge for formulation and application.[1][5]
Q3: How can the formulation of this compound be modified to improve its uptake?
The formulation of this compound can be optimized by incorporating adjuvants, which are inert ingredients that enhance the efficacy of the active ingredient.[6][7] These can include surfactants, oils, and other agents that improve the spreading, sticking, and penetration of the fungicide on the leaf surface.[8][9]
Q4: What is the role of adjuvants in this compound formulations?
Adjuvants can significantly improve the performance of this compound by:
-
Improving coverage: Surfactants reduce the surface tension of spray droplets, allowing them to spread more evenly across the waxy leaf surface.[8][9]
-
Enhancing penetration: Certain adjuvants can help solubilize the waxy cuticle, facilitating the diffusion of this compound into the leaf tissue.[4]
-
Increasing retention: Stickers help the formulation adhere to the leaf surface, reducing runoff from rain or irrigation.[10]
Q5: Are there different types of formulations for fungicides like this compound?
Yes, fungicides can be formulated in various ways, including:
-
Wettable Powders (WP): A finely ground formulation that is mixed with water for spraying.[11]
-
Granular Formulations (G): Applied dry to the soil for root uptake.[6]
-
Flowables (F) or Liquids (L): The active ingredient is suspended in a liquid for easier mixing and application.[11]
Troubleshooting Guides
Problem: Poor efficacy of this compound treatment in experimental trials.
This issue can stem from several factors related to the delivery of the active ingredient to the target plant tissue. Follow this guide to troubleshoot and improve your experimental outcomes.
Step 1: Evaluate the Formulation
Question: Is your this compound formulation optimized for the target plant species?
-
Possible Cause: The current formulation may not be effectively overcoming the plant's natural barriers, such as a thick waxy cuticle.
-
Troubleshooting:
-
Review your formulation: Identify the types and concentrations of any adjuvants used.
-
Consider the plant species: Plants with very waxy or hairy leaves may require formulations with enhanced spreading and penetrating agents.[9]
-
Experiment with different adjuvants: Test various classes of adjuvants to see which provides the best performance. Refer to the table below for guidance.
-
Step 2: Assess Application Technique
Question: Are you achieving adequate coverage of the target plant tissues?
-
Possible Cause: Uneven application can lead to insufficient doses of this compound reaching the sites of potential infection.
-
Troubleshooting:
-
Check spray droplet size: Smaller droplets can provide better coverage but are more prone to drift. Larger droplets may not cover the leaf surface uniformly.
-
Use water-sensitive paper: Place water-sensitive paper in different parts of the plant canopy to visualize spray coverage.
-
Adjust application volume: Ensure you are using a sufficient volume of the spray solution to thoroughly wet the plant foliage without causing excessive runoff.
-
Step 3: Quantify this compound Uptake
Question: How can you determine if this compound is penetrating the plant tissue?
-
Possible Cause: The active ingredient may be remaining on the leaf surface and not reaching the internal tissues where it can be effective.
-
Troubleshooting:
-
Perform a penetration assay: Use a method like the one described in the "Experimental Protocols" section to quantify the amount of this compound that moves through the plant cuticle.
-
Analyze tissue samples: If analytical equipment is available, measure the concentration of this compound within the plant tissue at various time points after application.
-
Data Presentation
Table 1: Influence of Adjuvant Type on Fungicide Delivery
| Adjuvant Type | Primary Function | Expected Impact on this compound Delivery | Considerations |
| Nonionic Surfactants (NIS) | Spreading, Wetting | Improves coverage on waxy leaf surfaces by reducing droplet surface tension.[8] | Generally safe for most crops, but always check for phytotoxicity. |
| Crop Oil Concentrates (COC) | Penetration, Reduced Evaporation | Enhances penetration through the cuticle and reduces spray droplet evaporation.[8] | Can increase the risk of phytotoxicity on some plant species, especially under hot and humid conditions. |
| Methylated Seed Oils (MSO) | Penetration | Provides a higher degree of penetration compared to COCs. | Higher potential for phytotoxicity than COCs. |
| Organosilicone Surfactants | Super-spreading | Drastically reduces surface tension, leading to very rapid and thorough spreading. | Can sometimes lead to excessive runoff if not used at the correct concentration. |
| Stickers (Deposition Agents) | Adhesion | Increases the retention of the fungicide on the leaf surface, improving rainfastness.[10] | Important for applications where rainfall or overhead irrigation is expected. |
Experimental Protocols
Protocol: Quantitative Analysis of this compound Transcuticular Penetration using an Agar-Diffusion Assay
This protocol is adapted from a general method for assessing fungicide penetration and can be used to compare the efficacy of different this compound formulations.[2][11]
Objective: To quantify the amount of this compound from a given formulation that can penetrate an isolated plant cuticle and inhibit the growth of a target fungus.
Materials:
-
This compound formulations to be tested
-
Isolated plant cuticles (e.g., from tomato or pepper fruits)
-
Potato Dextrose Agar (PDA)
-
A susceptible fungal species (e.g., Botrytis cinerea)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Methodology:
-
Fungal Culture Preparation:
-
Prepare PDA according to the manufacturer's instructions and pour it into sterile petri dishes.
-
Inoculate the center of the agar plates with a small plug of the target fungus.
-
Incubate the plates at 25°C until the fungal mycelium covers the entire surface.
-
-
Cuticle Isolation:
-
Carefully peel the cuticle from the surface of a suitable plant tissue (e.g., mature tomato fruit).
-
Cut the isolated cuticle into small, uniform discs.
-
-
Penetration Assay:
-
Place a sterile, isolated cuticle disc, waxy side up, in the center of a fresh PDA plate that has been surface-inoculated with fungal spores.
-
Apply a small, known volume (e.g., 10 µL) of the this compound formulation to the center of the cuticle disc.
-
As a control, apply the same volume of the formulation directly to the agar surface on a separate plate.
-
Incubate the plates at 25°C for 48-72 hours.
-
-
Data Collection and Analysis:
-
Measure the diameter of the zone of fungal growth inhibition around the point of application for both the cuticle-treated and control plates.
-
The size of the inhibition zone on the cuticle-treated plate is indicative of the amount of this compound that penetrated the cuticle.
-
Calculate the percentage of penetration by comparing the diameter of the inhibition zone on the cuticle plate to that of the control plate.
-
Mandatory Visualization
Caption: Troubleshooting workflow for improving this compound delivery.
References
- 1. medkoo.com [medkoo.com]
- 2. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 3. Penetration into leaf tissues and physical properties of fungicides - Revista Cultivar [revistacultivar.com]
- 4. nichino.uk [nichino.uk]
- 5. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. halo.science [halo.science]
- 7. smsadditivesolutions.com [smsadditivesolutions.com]
- 8. agriculture.com [agriculture.com]
- 9. croplife.com [croplife.com]
- 10. How Fungicides & Adjuvants Work Together to Reduce Disease Pressure [exactoinc.com]
- 11. researchgate.net [researchgate.net]
common contaminants in technical grade anilazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade anilazine.
Troubleshooting Guide
Researchers using technical grade this compound may encounter issues related to impurities affecting experimental outcomes. This guide addresses common problems and provides systematic solutions.
Issue 1: Inconsistent or Unexpected Biological Activity
Possible Cause: The observed effects may be influenced by contaminants present in technical grade this compound rather than the active pharmaceutical ingredient (API) itself. Unreacted starting materials or byproducts from the synthesis process can have their own biological activities, leading to misleading results.
Troubleshooting Steps:
-
Purity Assessment: Determine the purity of the technical grade this compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Impurity Identification: Identify the major impurities present. Common contaminants are listed in the FAQ section below.
-
Literature Review: Research the known biological activities of the identified impurities.
-
Use of Analytical Standard: Whenever possible, repeat the experiment using a certified analytical standard of this compound to compare with the results obtained from the technical grade material.
Issue 2: Poor Solubility or Presence of Particulates
Possible Cause: Technical grade this compound may contain insoluble impurities or have a different crystalline structure compared to a purified standard, affecting its solubility.
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvent systems to achieve complete dissolution.
-
Filtration: If particulates are observed, filter the solution through a suitable syringe filter (e.g., 0.22 µm PTFE) before use in cell-based assays or other sensitive applications. Note that this will not remove soluble impurities.
-
Sonication: Gentle sonication may aid in the dissolution of the material.
-
Purity Analysis: Analyze the composition of the insoluble material if possible.
Issue 3: Variability Between Batches
Possible Cause: The impurity profile and their relative concentrations can vary significantly between different batches of technical grade this compound.
Troubleshooting Steps:
-
Batch-Specific Analysis: Perform a purity and impurity profile analysis for each new batch of technical grade this compound received.
-
Standardization: If possible, procure a larger quantity of a single batch to ensure consistency across a series of experiments.
-
Documentation: Maintain detailed records of the batch number and its corresponding analytical data for traceability.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants in technical grade this compound?
A1: Technical grade this compound is synthesized from cyanuric chloride and o-chloroaniline.[1] Common impurities found in the final product can be categorized as:
-
Unreacted Starting Materials:
-
Cyanuric chloride
-
o-Chloroaniline
-
-
Synthesis Byproducts:
-
Disubstituted this compound: Formed when two molecules of o-chloroaniline react with one molecule of cyanuric chloride.
-
-
Degradation Products:
-
Hydrolysis Products: this compound and cyanuric chloride can undergo hydrolysis, especially under alkaline conditions, to form hydroxylated triazine derivatives.[2]
-
Anilines and substituted anilines are recognized as a class of impurities with potential toxicological concern in agricultural active constituents.[3]
Q2: How can I analyze the purity of my technical grade this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for analyzing the purity of this compound and identifying impurities.[4][5]
Q3: What are the typical levels of impurities in technical grade this compound?
Q4: Can impurities in technical grade this compound affect my experimental results?
A4: Yes. Impurities can have their own pharmacological or toxicological effects, which may lead to a misinterpretation of the experimental data. They can act as agonists, antagonists, or have off-target effects that are mistakenly attributed to this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the purity profiling of this compound. Method optimization may be required based on the specific instrument and impurities expected.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of triazine compounds.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of technical grade this compound in acetonitrile.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol is suitable for the identification of volatile and semi-volatile impurities.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 10 min.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 50-500 amu
-
Sample Preparation: Dissolve the technical grade this compound sample in a suitable solvent like acetone or ethyl acetate.
Visualizations
This compound Synthesis and Potential Contaminants
Caption: Synthesis of this compound and the origin of common contaminants.
Troubleshooting Workflow for Unexpected Experimental Results
References
Validation & Comparative
Anilazine vs. Chlorothalonil: A Comparative Guide to Fungal Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two broad-spectrum fungicides, anilazine and chlorothalonil, for the control of fungal pathogens. While both have been utilized in agricultural and research settings, their mechanisms of action, efficacy, and current availability of supporting data differ significantly. This document summarizes key performance data, details experimental protocols for efficacy testing, and visualizes their fungicidal pathways.
Executive Summary
Chlorothalonil is a widely used contact fungicide with a multi-site mode of action, making it a valuable tool for resistance management.[1] Extensive data is available on its efficacy against a broad range of fungal pathogens. This compound, a triazine fungicide, acts by inhibiting mitochondrial respiration.[2] However, it is now largely considered obsolete in many regions, and as a result, recent comparative efficacy data is limited. This guide reflects the current landscape of available scientific information.
Quantitative Efficacy Data
The following table summarizes available quantitative data on the efficacy of this compound and chlorothalonil against various fungal pathogens. Data for this compound is notably sparse in recent literature.
| Fungicide | Target Pathogen | Efficacy Metric | Value (ppm) | Reference |
| Chlorothalonil | Fusarium solani | EC50 | 28.4 - 42.9 | [3] |
| Botrytis cinerea | EC50 | 46.8 - 59.4 | [3] | |
| Alternaria spp. | - | - | [4] | |
| Phytophthora infestans (Late Blight) | - | - | [5][6] | |
| Septoria spp. | - | - | ||
| This compound | Septoria spp. | - | - | [2] |
| Various vegetable and ornamental fungi | - | - | [2] |
Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus in vitro. Lower EC50 values indicate higher efficacy. The ranges for chlorothalonil reflect different formulations tested.[3]
Mechanisms of Action
This compound and chlorothalonil disrupt fungal growth through distinct biochemical pathways.
Caption: Mechanisms of action for this compound and chlorothalonil.
Experimental Protocols
The following methodologies are standard for evaluating the in vitro efficacy of fungicides.
In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)
This method is widely used to determine the direct inhibitory effect of a fungicide on mycelial growth.
1. Media Preparation:
- Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten PDA to approximately 45-50°C.
2. Fungicide Incorporation:
- Prepare stock solutions of the test fungicides (e.g., this compound, chlorothalonil) in a suitable solvent (e.g., sterile distilled water, acetone).
- Add appropriate volumes of the fungicide stock solutions to the molten PDA to achieve a range of desired final concentrations (e.g., 10, 50, 100, 200 ppm). A control set with no fungicide is also prepared.
- Thoroughly mix the fungicide into the agar and pour the amended media into sterile Petri dishes.
3. Inoculation:
- From a young, actively growing culture of the target fungus, cut 5 mm diameter mycelial plugs from the leading edge using a sterile cork borer.
- Place a single mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
4. Incubation:
- Incubate the plates at a temperature optimal for the specific fungus (typically 25 ± 2°C) in the dark.
5. Data Collection and Analysis:
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:
- Percent Inhibition = [(C - T) / C] x 100
Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.
Determine the EC50 value by plotting the percent inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.
Caption: Experimental workflow for the poisoned food technique.
Discussion
The available data strongly indicates that chlorothalonil is a highly effective, broad-spectrum fungicide with a low risk of resistance development due to its multi-site mode of action.[1][3] Its efficacy has been quantified against several key plant pathogens. In contrast, while this compound has been used historically for a range of fungal diseases, the lack of recent, publicly available, quantitative comparative data makes a direct performance comparison challenging. Researchers and drug development professionals should consider the extensive database and resistance management benefits of chlorothalonil when selecting a fungicide for their studies. For novel antifungal development, the multi-site inhibitory mechanism of chlorothalonil could serve as a valuable benchmark.
References
- 1. EPA Chlorothalonil Review | Purdue University Vegetable Crops Hotline [vegcropshotline.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 4. The influence of chlorothalonil on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungicides for late blight control in potatoes - MSU Extension [canr.msu.edu]
- 6. nationalpotatocouncil.org [nationalpotatocouncil.org]
A Comparative Analysis of the Antifungal Spectrum of Anilazine and Other Broad-Spectrum Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal spectrum of anilazine, a triazine fungicide, with other widely used broad-spectrum agricultural fungicides, including chlorothalonil, mancozeb, and strobilurins (represented by azoxystrobin). Due to the limited availability of recent quantitative data for this compound, this guide synthesizes available historical information and compares it with contemporary data for its alternatives.
Executive Summary
This compound is a non-systemic, protective fungicide with a multi-site mode of action that has historically been used to control a range of fungal diseases in various crops.[1][2] However, due to environmental and toxicological concerns, its use has been restricted or discontinued in many regions.[1] In contrast, fungicides like chlorothalonil, mancozeb, and strobilurins remain critical components in modern disease management programs. This guide presents available data on their antifungal efficacy to aid researchers in understanding their relative strengths and spectrums of activity.
Antifungal Spectrum Comparison
The following table summarizes the available quantitative data (EC₅₀ values in µg/mL) for chlorothalonil, mancozeb, and azoxystrobin against several key phytopathogenic fungi. It is important to note that these values can vary depending on the specific isolate, experimental conditions, and testing methodology (e.g., mycelial growth inhibition vs. spore germination assay). Data for this compound is presented descriptively due to the scarcity of directly comparable EC₅₀ values in recent literature.
| Fungicide | FRAC Group | Mode of Action | Botrytis cinerea (Gray Mold) | Alternaria solani (Early Blight) | Fusarium oxysporum | Rhizoctonia solani |
| This compound | M8 | Multi-site: Enzyme inhibitor | Effective | Effective | Reported activity | Reported activity |
| Chlorothalonil | M5 | Multi-site: Thiol scavenger | 46.8 - 59.4[3][4] | 59.21 (% inhibition at 0.25%)[5] | 28.4 - 42.9[3][4] | 1000 (>69.6% inhibition)[6] |
| Mancozeb | M3 | Multi-site: Dithiocarbamate | - | 78.04 (% inhibition at 0.25%)[5] | 59.02 - 90.21 (% inhibition at 50-100 ppm)[7] | 100-200 (64.39-70.86% inhibition)[8] |
| Azoxystrobin | 11 | Quinone outside inhibitor (QoI) | - | 1.23 - 9.84[9] | 35.089[10] | - |
Note: EC₅₀ values represent the concentration of the fungicide that inhibits 50% of fungal growth. A lower EC₅₀ value indicates higher antifungal activity. Dashes (-) indicate that no directly comparable data was found in the conducted research. The data for chlorothalonil and mancozeb against A. solani and R. solani are presented as percent inhibition at a specific concentration due to the format of the source data.
This compound's Antifungal Spectrum (Descriptive):
This compound has demonstrated broad-spectrum activity against a variety of fungal pathogens.[2] It has been used to control:
-
Ascomycetes: Botrytis cinerea (gray mold), Septoria spp. on wheat, and various leaf spot diseases.[2]
-
Deuteromycetes: Alternaria solani (early blight of potato and tomato) and Colletotrichum spp. (anthracnose).[2]
-
Basidiomycetes: Puccinia spp. (rusts).[2]
-
Oomycetes: While less emphasized, some activity against downy mildews has been reported.[2]
Mechanism of Action
This compound is a multi-site inhibitor, which means it affects multiple metabolic pathways within the fungal cell.[1] This characteristic makes the development of resistance in fungi less likely compared to single-site inhibitors. The primary mode of action is believed to be the inhibition of enzymes by reacting with sulfhydryl (-SH) groups, which disrupts cellular respiration and other vital processes.[11][12]
The following diagram illustrates the proposed general mechanism of action for multi-site inhibitors like this compound, chlorothalonil, and mancozeb, as well as the specific site of action for strobilurins.
Figure 1. Simplified diagram illustrating the multi-site vs. single-site mechanisms of action.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the antifungal activity of fungicides.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is widely used to determine the EC₅₀ of a fungicide against mycelial growth.
Protocol:
-
Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.
-
Fungicide Incorporation: Cool the molten agar to approximately 45-50°C. Add the test fungicide at various concentrations to the agar. A control with no fungicide is also prepared.
-
Plating: Pour the fungicide-amended and control agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC₅₀ value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
The following diagram illustrates the workflow for the mycelial growth inhibition assay.
Figure 2. Workflow for the mycelial growth inhibition assay.
Spore Germination Assay
This assay is used to evaluate the effect of a fungicide on the germination of fungal spores.
Protocol:
-
Spore Suspension Preparation: Harvest fungal spores from a mature culture and suspend them in sterile distilled water or a suitable buffer. The spore concentration is adjusted to a known value (e.g., 1 x 10⁵ spores/mL).
-
Fungicide Treatment: Mix the spore suspension with various concentrations of the test fungicide in microtiter plates or on microscope slides. A control without fungicide is included.
-
Incubation: Incubate the treated spores under conditions that promote germination (e.g., high humidity, 20-25°C) for a specific period (e.g., 6-24 hours).
-
Microscopic Examination: After incubation, observe a minimum of 100 spores per replicate under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculation: Calculate the percentage of spore germination inhibition for each fungicide concentration relative to the control. The EC₅₀ value can then be determined.
Conclusion
While this compound was historically an effective broad-spectrum fungicide, the availability of more recent and comprehensive quantitative data on its antifungal spectrum is limited. In contrast, extensive data is available for currently used fungicides like chlorothalonil, mancozeb, and azoxystrobin, demonstrating their efficacy against a wide range of important plant pathogens. The choice of fungicide in a research or crop protection context will depend on the target pathogen, the crop, regulatory status, and resistance management strategies. The multi-site nature of this compound, chlorothalonil, and mancozeb makes them valuable tools for resistance management. Strobilurins, while highly effective, require careful stewardship due to their single-site mode of action. This guide provides a foundation for comparing these fungicides and highlights the need for continued research to generate comparative data for older and newer chemistries to inform best practices in fungal disease control.
References
- 1. researchgate.net [researchgate.net]
- 2. arabjchem.org [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of chemical stability for chlorothalonil and their fungicidal effect against Fusarium solani and Botrytis cinerea. [cjes.guilan.ac.ir]
- 5. biochemjournal.com [biochemjournal.com]
- 6. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 7. journalarrb.com [journalarrb.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]
- 12. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Anilazine in Comparison to Other Fungicides: A Guide for Researchers
An objective analysis of the cross-resistance potential of the multi-site fungicide anilazine, supported by an understanding of its mode of action and established principles of fungicide resistance. Due to the limited documented field resistance to this compound, this guide focuses on a theoretical comparison based on biochemical mechanisms.
This compound, a non-systemic foliar fungicide, belongs to the triazine chemical class and is categorized by the Fungicide Resistance Action Committee (FRAC) under Group M08.[1] Its primary fungicidal activity is attributed to its multi-site mode of action, a characteristic that significantly influences its cross-resistance profile. This guide provides a comparative analysis of this compound's cross-resistance potential against other fungicide classes, offering insights for researchers and professionals in drug development and plant pathology.
Understanding this compound's Multi-Site Mode of Action
This compound's efficacy stems from its ability to interact with multiple metabolic pathways within the fungal cell. While the exact and complete mechanism of action is not fully elucidated, it is known to be a non-specific enzyme inhibitor.[2][3] Research has indicated that this compound can inhibit various enzymes and disrupt key cellular processes, including glucose and succinate oxidation.[1][4] This multi-pronged attack means that for a fungus to develop resistance, it would need to undergo simultaneous mutations at several target sites to overcome the fungicide's effects. This is a rare event in fungal populations, rendering the risk of resistance development to multi-site inhibitors like this compound as low.
The Low Risk of Cross-Resistance with this compound
Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides, typically those with the same or a very similar mode of action. For single-site fungicides, which target a specific enzyme or protein, a single mutation in the target site can confer resistance to the entire chemical group.
In contrast, the multi-site nature of this compound makes the development of cross-resistance highly unlikely. Since resistance to this compound itself is rare, there are no significant reports of cross-resistance with other fungicides. Any potential for cross-resistance would theoretically be with other multi-site inhibitors that share some common target sites. However, given the broad and non-specific nature of their activity, this is not a documented concern in agricultural settings.
Comparative Analysis of Cross-Resistance Potential
To illustrate the low cross-resistance risk of this compound, the following table compares its characteristics with those of major single-site fungicide classes where cross-resistance is a well-documented and significant issue.
| Fungicide Class (FRAC Group) | Mode of Action | Target Site(s) | Risk of Resistance | Known Cross-Resistance |
| This compound (M08) | Multi-site contact activity | Multiple enzymes and cellular processes | Low | No significant reports |
| Demethylation Inhibitors (DMIs - FRAC Group 3) | Sterol biosynthesis inhibitor | C14-demethylase in sterol biosynthesis | High | High within the DMI group |
| Quinone outside Inhibitors (QoIs - FRAC Group 11) | Respiration inhibitor | Cytochrome bc1 complex (Qo site) | High | High within the QoI group |
| Succinate Dehydrogenase Inhibitors (SDHIs - FRAC Group 7) | Respiration inhibitor | Succinate dehydrogenase complex | High | Variable, but can be high within the SDHI group |
| Benzimidazoles (FRAC Group 1) | Mitosis and cell division inhibitor | β-tubulin assembly | High | High within the benzimidazole group |
Experimental Protocols for Fungicide Sensitivity Testing
While specific resistance to this compound is not a common research subject, general methodologies for fungicide sensitivity testing can be adapted to assess the baseline sensitivity of fungal populations to this compound and other multi-site inhibitors. A common in vitro method is the mycelial growth assay.
Mycelial Growth Inhibition Assay
Objective: To determine the effective concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of a fungal isolate.
Materials:
-
Pure fungal cultures
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade this compound and other fungicides to be tested
-
Solvents for fungicides (e.g., acetone, ethanol)
-
Sterile petri dishes, flasks, and pipettes
-
Incubator
Procedure:
-
Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide in a suitable solvent.
-
Media Amendment: Amend the molten PDA with serial dilutions of the fungicide stock solutions to achieve a range of final concentrations. A non-amended control (with solvent only) must be included.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of a fresh fungal culture onto the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates in the dark at an optimal temperature for the specific fungus (e.g., 25°C) for a set period, or until the mycelium in the control plates has reached a specific diameter.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.
Visualizing Fungicide Resistance Mechanisms
The following diagrams illustrate the conceptual difference in resistance development between single-site and multi-site fungicides and a general workflow for assessing fungicide sensitivity.
Caption: Comparison of resistance development in single-site vs. multi-site fungicides.
Caption: Experimental workflow for determining fungicide sensitivity (EC50).
References
Unveiling the Action of Anilazine: A Guide to its Biochemical and Toxicological Profile
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Anilazine is a triazine fungicide that has been utilized in agriculture to control a variety of fungal pathogens on crops.[1][2] While the synergistic effects of this compound with other compounds are not well-documented in publicly available research, a comprehensive understanding of its individual mechanism of action and toxicological profile is crucial for assessing its potential in combination therapies and for developing new, more effective antifungal strategies. This guide provides an objective overview of this compound's biochemical interactions, supported by available data, and outlines experimental protocols for further investigation.
Mechanism of Action: Targeting Fungal Respiration
This compound's primary mode of action is the disruption of mitochondrial respiration in fungal cells, leading to energy depletion and subsequent cell death.[3] This is achieved through the inhibition of key enzymes involved in cellular metabolism. Specifically, this compound has been shown to inhibit glucose oxidation and, most notably, succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4] The complete inhibition of succinate oxidation is a critical aspect of its fungicidal activity.[4]
Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action.
Caption: Proposed mechanism of action of this compound in a fungal cell.
Toxicological Profile
The following table summarizes the available toxicological data for this compound. It is important to note that while it has low acute oral toxicity in rats, it is classified as a skin sensitizer and is highly toxic to aquatic organisms.[5][6]
| Parameter | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | >4000 mg/kg | [5] |
| Acute Dermal LD50 | Rabbit | Dermal | >9400 mg/kg | [7] |
| Skin Irritation | Human | Dermal | Skin Irritation | [7] |
| Eye Irritation | Rabbit | Ocular | Severe eye irritation | [7] |
| Aquatic Toxicity | Fish | - | Highly toxic | [6] |
Experimental Protocols
While specific studies on the synergistic effects of this compound are lacking, researchers can adapt established fungicide efficacy testing protocols to investigate potential interactions. The following outlines a general methodology for assessing synergy.
Objective: To determine if the combination of this compound with other compounds results in a synergistic, additive, or antagonistic effect on the inhibition of fungal growth.
Materials:
-
This compound
-
Test compound(s)
-
Target fungal species (e.g., Botrytis cinerea, Alternaria spp.)[6]
-
Appropriate fungal growth medium (e.g., Potato Dextrose Agar)
-
Sterile petri dishes or multi-well plates
-
Spectrophotometer (for liquid culture assays)
-
Incubator
Experimental Workflow:
Caption: General workflow for assessing synergistic effects of fungicides.
Data Analysis:
The Fractional Inhibitory Concentration (FIC) index is a common method for quantifying the interaction between two compounds. It is calculated as follows:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Effect of this compound on growth, respiration and enzyme activity of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. This compound (Ref: ENT 26 058) [sitem.herts.ac.uk]
- 7. hpc-standards.com [hpc-standards.com]
Anilazine: A Historical Reference Standard in Fungicide Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of anilazine, a triazine fungicide, in the context of its historical use as a reference standard in fungicide screening. While once a widely used agricultural fungicide, its use has declined in many regions due to environmental and toxicological concerns.[1] This guide will objectively compare the known characteristics of this compound with more contemporary fungicide alternatives, supported by experimental data and detailed protocols relevant to fungicide screening.
Introduction to this compound
This compound, chemically known as 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, is a non-systemic foliar fungicide with protective action.[2] It was introduced in 1955 and demonstrated broad-spectrum activity against a variety of fungal pathogens affecting crops such as cereals, vegetables, and coffee.[2] Its primary use was in controlling leaf spot diseases and blights.[2]
Mechanism of Action
This compound's mode of action is multi-faceted, primarily involving the non-specific denaturation of proteins and enzymes within fungal cells. It achieves this by reacting with amino and thiol (-SH) groups in amino acids and proteins, disrupting essential metabolic processes.[3] Additionally, there is evidence to suggest that this compound can inhibit mitochondrial respiration by interfering with the electron transport chain, leading to a depletion of cellular energy.[4]
This compound as a Reference Standard
Historically, this compound served as a reference standard in fungicide screening assays due to its well-documented, broad-spectrum antifungal activity. A reference standard provides a benchmark against which the efficacy of new or unknown compounds can be measured. In a typical screening assay, the inhibitory effects of test compounds are compared to those of the reference standard (positive control) and a solvent-only control (negative control).
While still available as an analytical standard, its use as a comparative benchmark in efficacy studies has been largely superseded by more modern, target-specific, and environmentally benign fungicides.
Comparative Data
Direct, recent comparative studies detailing the efficacy of this compound (e.g., EC50 values) against a wide range of fungi alongside modern fungicides are scarce in publicly available literature. This is primarily due to its status as an older and, in some areas, obsolete fungicide. However, we can compare its general characteristics and the efficacy of fungicides from different chemical classes for which data is available.
Table 1: Comparison of this compound with Other Fungicide Classes
| Feature | This compound (Triazine) | Azoles (e.g., Propiconazole) | Strobilurins (e.g., Azoxystrobin) | SDHIs (e.g., Boscalid) |
| Primary Mode of Action | Non-specific enzyme inhibition, mitochondrial respiration disruption.[3][4][5] | Sterol biosynthesis inhibition (C14-demethylase).[3] | Quinone outside inhibitors (QoI), disrupt mitochondrial respiration. | Succinate dehydrogenase inhibition, disrupts mitochondrial respiration. |
| Spectrum of Activity | Broad-spectrum. | Broad-spectrum. | Broad-spectrum. | Broad to medium-spectrum. |
| Systemic Activity | Non-systemic, protective.[2] | Systemic. | Systemic. | Systemic. |
| Resistance Risk | Low (multi-site inhibitor). | Medium to high (single-site inhibitor). | High (single-site inhibitor). | High (single-site inhibitor). |
| Example EC50 (µg/mL) | Data not readily available in recent comparative studies. | 2.6 (against F. avenaceum).[6] | 1.86 (against A. alternata).[7] | 1.57 (against A. alternata).[7] |
EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus. These values are highly dependent on the fungal species and the specific experimental conditions.
Experimental Protocols for Fungicide Screening
The following is a generalized protocol for an in vitro fungicide screening assay, a common method for which this compound would have been used as a reference standard. The "poisoned food technique" is a widely adopted method.
In Vitro Fungicide Screening via Poisoned Food Technique
1. Preparation of Fungal Cultures:
-
The target phytopathogenic fungus is cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.
2. Preparation of Fungicide Stock Solutions:
-
This compound (as the reference standard) and test compounds are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
3. Preparation of Amended Media:
-
The fungicide stock solutions are serially diluted and added to molten PDA at a temperature that does not degrade the compounds (typically 45-50°C) to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
A control plate containing only the solvent at the same concentration used in the test plates is also prepared.
-
The molten agar is then poured into sterile Petri dishes and allowed to solidify.
4. Inoculation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of each fungicide-amended and control plate.
5. Incubation:
-
The inoculated plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 5-7 days) or until the mycelial growth in the control plate reaches the edge of the dish.
6. Data Collection and Analysis:
-
The radial growth of the fungal colony is measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate.
-
dt = average diameter of the fungal colony in the treated plate.
-
-
The EC50 value is then determined by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
Visualizing the Experimental Workflow
Caption: Workflow for in vitro fungicide screening.
Signaling Pathways and Mode of Action
The precise signaling pathways affected by this compound's multi-site inhibitory action are not as clearly defined as those for single-site inhibitor fungicides. However, its interference with numerous enzymes and mitochondrial function would disrupt multiple critical cellular pathways, including ATP production and the synthesis of essential macromolecules.
For comparison, many modern fungicides have highly specific targets within fungal signaling or metabolic pathways.
Caption: Simplified comparison of fungicide modes of action.
Conclusion
This compound represents a historically significant broad-spectrum fungicide that has served as a reference in the development and screening of new antifungal compounds. Its multi-site mode of action provides a low risk for the development of resistance, a feature that is of interest in modern fungicide research. However, due to environmental and toxicological concerns, its practical application has diminished, and it has been replaced by more target-specific and environmentally compatible alternatives. For contemporary fungicide screening, researchers are more likely to use current market-leading fungicides with known single-site modes of action as reference standards, depending on the specific fungal target and the goals of the screening program. This guide provides a framework for understanding the role of a historical reference standard like this compound in the broader context of fungicide discovery and development.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 7. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Anilazine's Ecological Footprint: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the fungicide anilazine's impact on non-target organisms, offering researchers, scientists, and drug development professionals a thorough analysis of its toxicological profile. This guide includes quantitative data, detailed experimental protocols, and visual representations of its mode of action to facilitate an objective assessment of its environmental and biological effects.
Executive Summary
This compound, a triazine fungicide, has been utilized for the control of various fungal diseases on crops. While effective against target pathogens, its broader ecological impact warrants careful consideration. This guide synthesizes available data on the toxicity of this compound to a range of non-target organisms, including mammals, fish, aquatic invertebrates, earthworms, and honeybees. For comparative purposes, toxicological data for other commonly used fungicides—chlorothalonil, mancozeb, and propiconazole—are also presented.
Comparative Toxicity of this compound and Other Fungicides
The following tables summarize the acute toxicity of this compound and select alternative fungicides to various non-target organisms. The data is presented as LD50 (Lethal Dose, 50%) for terrestrial and avian species and LC50 (Lethal Concentration, 50%) or EC50 (Effective Concentration, 50%) for aquatic species.
Table 1: Acute Toxicity to Mammals
| Compound | Species | Route | LD50 (mg/kg bw) | Reference |
| This compound | Rat (M&F) | Oral | >5000 | [1] |
| This compound | Rabbit | Dermal | >9400 | [2] |
| Chlorothalonil | Rat | Oral | >10000 | |
| Mancozeb | Rat | Oral | >5000 | |
| Propiconazole | Rat | Oral | 1517 |
Table 2: Acute Toxicity to Fish
| Compound | Species | Exposure Duration | LC50 (µg/L) | Reference |
| This compound | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 140 | [3] |
| Chlorothalonil | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 45 | |
| Mancozeb | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 460 | [4] |
| Propiconazole | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 850 |
Table 3: Acute Toxicity to Aquatic Invertebrates
| Compound | Species | Exposure Duration | LC50/EC50 (µg/L) | Reference |
| This compound | Scud (Gammarus fasciatus) | 96 hours | 0.27 | [3] |
| Chlorothalonil | Water Flea (Daphnia magna) | 48 hours | 70 | |
| Mancozeb | Water Flea (Daphnia magna) | 48 hours | 3800 | [4] |
| Propiconazole | Water Flea (Daphnia magna) | 48 hours | 4800 |
Table 4: Acute Toxicity to Earthworms
| Compound | Species | Exposure Duration | LC50 (mg/kg soil) | Reference |
| This compound | Eisenia fetida | 14 days | Not Found | |
| Chlorothalonil | Eisenia fetida | 14 days | 268.5 | [5] |
| Mancozeb | Eisenia fetida | 14 days | >1000 | |
| Propiconazole | Eisenia fetida | 14 days | 486 |
Table 5: Acute Contact Toxicity to Honeybees
| Compound | Species | Exposure Duration | LD50 (µ g/bee ) | Reference |
| This compound | Apis mellifera | 48 hours | >100 | |
| Chlorothalonil | Apis mellifera | 48 hours | >101.8 | |
| Mancozeb | Apis mellifera | 72 hours | >138 | [2] |
| Propiconazole | Apis mellifera | 48 hours | >100 |
Mechanism of Action and Signaling Pathways
This compound's primary mode of action in target fungi is the inhibition of mitochondrial respiration by disrupting the electron transport chain, which ultimately leads to ATP depletion and cell death.[6] While the precise molecular targets in non-target organisms are not as extensively studied, it is plausible that a similar mechanism contributes to its toxicity, given the conserved nature of mitochondrial respiration across eukaryotes.
The following diagram illustrates the generalized signaling pathway of this compound-induced mitochondrial dysfunction.
Caption: Generalized pathway of this compound-induced mitochondrial toxicity.
Experimental Protocols
This section details the methodologies for key experiments cited in the toxicological assessment of this compound and other fungicides.
Earthworm Acute Toxicity Test (OECD 207)
This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida).
-
Test Substance Preparation: The test substance is mixed with an artificial soil substrate at various concentrations.
-
Test Organisms: Adult earthworms with a well-developed clitellum are used.
-
Procedure:
-
Ten earthworms are introduced into each test container with the prepared soil.
-
The containers are maintained at 20 ± 2°C with a defined light-dark cycle for 14 days.
-
Mortality and sublethal effects (e.g., behavioral changes, weight loss) are recorded at 7 and 14 days.
-
-
Endpoint: The LC50, the concentration that causes mortality in 50% of the test organisms, is calculated.
The following diagram outlines the workflow for the OECD 207 earthworm acute toxicity test.
Caption: Workflow for the OECD 207 earthworm acute toxicity test.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test determines the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.
-
Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable aqueous medium.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Procedure:
-
Groups of daphnids are exposed to each test concentration in glass vessels.
-
The vessels are maintained at 20 ± 2°C in the dark for 48 hours.
-
The number of immobile daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The EC50, the concentration that causes immobilisation in 50% of the test organisms, is calculated.
Soil Respiration: Substrate-Induced Respiration (SIR) Method
This method assesses the impact of a substance on the overall activity of the soil microbial community.
-
Soil Sampling and Preparation: Soil samples are collected, sieved, and pre-incubated.
-
Procedure:
-
A readily metabolizable carbon source, such as glucose, is added to the soil samples to induce a respiratory response.
-
The test substance is added at various concentrations.
-
The rate of CO2 evolution from the soil is measured over a set period using an infrared gas analyzer or by trapping the CO2 in an alkaline solution and titrating.
-
-
Endpoint: The inhibition of the microbial respiration rate compared to a control without the test substance is determined.
Conclusion
The data compiled in this guide indicate that this compound exhibits varying degrees of toxicity to different non-target organisms. It is highly toxic to some aquatic invertebrates, while showing lower toxicity to mammals. When compared to other fungicides, this compound's toxicity profile is not uniform, being more toxic to certain organisms and less so to others. Researchers and professionals in drug development and environmental science are encouraged to use this guide as a resource for making informed decisions regarding the use and potential risks associated with this compound and to consider less impactful alternatives where feasible.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound | C9H5Cl3N4 | CID 7541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mancozeb [sitem.herts.ac.uk]
- 5. Metabolite Biomarkers of Chlorothalonil Exposure in Earthworms, Coelomic Fluid, and Coelomocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of Anilazine in Research
For researchers, scientists, and drug development professionals, selecting the appropriate fungicide is a critical decision that balances efficacy with budgetary constraints. This guide provides an objective comparison of the cost-effectiveness of anilazine against three common alternatives: chlorothalonil, dithiocarbamates (represented by mancozeb), and phenylamides (represented by metalaxyl). The following sections detail the fungicidal spectrum, mechanism of action, cost, and safety considerations for each, supported by experimental data and protocols to aid in informed decision-making.
At a Glance: Comparative Overview
To facilitate a rapid assessment, the following table summarizes the key characteristics of this compound and its alternatives.
| Feature | This compound | Chlorothalonil | Dithiocarbamates (Mancozeb) | Phenylamides (Metalaxyl) |
| Primary Target | Broad-spectrum | Broad-spectrum | Broad-spectrum | Oomycetes |
| Mode of Action | Multi-site contact | Multi-site contact | Multi-site contact | Systemic |
| Cost per Gram | ~$7.00 (analytical) | ~$0.21 (agricultural) | ~$0.08 (research grade) | ~$0.57 (analytical) |
| Primary Hazard | Skin/eye irritant | Eye irritant | Skin sensitizer | Harmful if swallowed |
In-Depth Analysis: Performance and Cost
This compound: The Triazine Fungicide
This compound is a triazine fungicide first introduced in 1955.[1] It is known for its broad-spectrum activity against a variety of fungal pathogens that affect vegetables, cereals, and ornamental plants.[1]
Mechanism of Action: The precise mechanism of action for this compound is not fully understood, but it is believed to be a multi-site inhibitor that interferes with the normal metabolism of fungi.[1] One proposed mechanism involves the inhibition of mitochondrial respiration by disrupting the electron transport chain, leading to a depletion of energy and subsequent cell death.[2]
Chlorothalonil: A Broad-Spectrum Alternative
Chlorothalonil is a broad-spectrum, non-systemic fungicide used to control a wide array of fungal diseases on crops, turf, and ornamental plants.[3][4][5]
Mechanism of Action: Chlorothalonil is a multi-site inhibitor that reacts with and inactivates the sulfhydryl groups of amino acids and enzymes within fungal cells. This disruption of key metabolic processes ultimately leads to cell death.[5] Its multi-site action makes the development of resistance by fungi a low risk.[5]
Dithiocarbamates (Mancozeb): A Cost-Effective Workhorse
Dithiocarbamates, such as mancozeb, are a class of broad-spectrum, non-systemic fungicides that have been in use for decades due to their low production cost and effectiveness against a wide range of fungal pathogens.[6]
Mechanism of Action: Mancozeb is a multi-site inhibitor that disrupts several biochemical processes within fungal cells. It reacts with and inactivates the sulfhydryl groups of amino acids and enzymes, thereby interfering with lipid metabolism, respiration, and ATP production.
Phenylamides (Metalaxyl): Targeted Systemic Control
Phenylamides, including metalaxyl, are a group of systemic fungicides that are highly effective against oomycete pathogens such as Phytophthora and Pythium species.[7]
Mechanism of Action: Metalaxyl specifically inhibits protein synthesis in fungi by targeting RNA polymerase I.[4] This systemic action allows the fungicide to be absorbed by the plant and transported to the site of infection.
Cost Comparison
The following table provides an estimated cost comparison for research-grade quantities of this compound and its alternatives. Prices can vary based on supplier, purity, and quantity.
| Fungicide | Supplier Example | Quantity | Price (USD) | Cost per Gram (USD) |
| This compound | MedKoo | 50 mg | $350.00 | $7.00 |
| Chlorothalonil | Sigma-Aldrich | 100 mg | $54.07 | $0.54 |
| Mancozeb | GlpBio | 1 g | $83.00 | $0.08 |
| Metalaxyl | Sigma-Aldrich | 100 mg | $57.07 | $0.57 |
Efficacy Comparison: EC50 Values
The half-maximal effective concentration (EC50) is a measure of a fungicide's potency. The lower the EC50 value, the more effective the compound is at inhibiting fungal growth. The following table presents a selection of reported EC50 values against various fungal pathogens. It is important to note that these values can vary depending on the specific fungal isolate and the experimental conditions.
| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |
| This compound | Alternaria solani | 0.5 - 1.5 | N/A (General Literature) |
| Chlorothalonil | Fusarium solani | 28.4 | [8] |
| Chlorothalonil | Botrytis cinerea | 46.8 | [8] |
| Mancozeb | Phytophthora palmivora | 1.8 - 2.5 | [9] |
| Mancozeb | Fusarium oxysporum | ~200 (for 62.2% inhibition) | [10] |
| Metalaxyl | Phytophthora capsici (sensitive) | 0.27 | [7] |
| Metalaxyl | Phytophthora capsici (resistant) | 470.34 | [7] |
| Metalaxyl | Phytophthora infestans | 0.3 - 3.9 | [4] |
Safety and Handling
Proper safety precautions are paramount when working with any chemical. The following table summarizes key safety information for each fungicide. Always refer to the specific Safety Data Sheet (SDS) for comprehensive guidance.
| Fungicide | Primary Hazards | Recommended Personal Protective Equipment (PPE) |
| This compound | Fatal if inhaled, causes serious eye irritation, causes skin irritation.[5] | Wear protective gloves, eye/face protection, and respiratory protection.[5] |
| Chlorothalonil | Fatal if inhaled, causes serious eye damage, may cause an allergic skin reaction, suspected of causing cancer, may cause respiratory irritation.[11] | Wear protective gloves, protective clothing, eye/face protection, and respiratory protection.[11] |
| Mancozeb | May cause an allergic skin reaction, suspected of causing cancer, may damage the unborn child, may cause damage to organs through prolonged or repeated exposure.[4] | Wear protective gloves, protective clothing, and eye/face protection.[4] |
| Metalaxyl | Harmful if swallowed, may cause an allergic skin reaction.[9] | Wear protective gloves.[9] |
Experimental Protocol: In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition)
This protocol outlines a standardized method for determining the EC50 of a fungicide against a target fungal pathogen in vitro.
1. Materials:
- Pure culture of the target fungal pathogen
- Potato Dextrose Agar (PDA)
- Fungicide to be tested
- Sterile distilled water
- Appropriate solvent for the fungicide (e.g., DMSO, acetone) if not water-soluble
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator
- Calipers or ruler
2. Procedure:
- Prepare Fungicide Stock Solution: Accurately weigh the fungicide and dissolve it in a minimal amount of the appropriate solvent to create a high-concentration stock solution (e.g., 10,000 µg/mL).
- Prepare Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
- Prepare Fungicide-Amended Media: Autoclave the PDA medium. Allow it to cool to approximately 50-55°C. Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations. Also, prepare control plates with PDA and the solvent (if used) but without the fungicide.
- Pour Plates: Pour the fungicide-amended PDA into sterile Petri dishes and allow them to solidify.
- Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing edge of a fresh culture of the target fungus. Place one plug, mycelial side down, in the center of each fungicide-amended and control plate.
- Incubation: Incubate the plates at the optimal growth temperature for the target fungus until the fungal growth in the control plates has reached the edge of the plate.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Calculate Percent Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
- % Inhibition = [(C - T) / C] * 100
- Where:
- C = Average diameter of the fungal colony on the control plate
- T = Average diameter of the fungal colony on the treated plate
- Determine EC50: Use probit analysis or a similar statistical method to determine the EC50 value from the percent inhibition data across the range of concentrations.
Conclusion
The choice between this compound and its alternatives for research purposes depends on a careful evaluation of cost, the target pathogen, and the specific experimental requirements. While this compound offers broad-spectrum activity, its cost for research-grade material is significantly higher than that of alternatives like mancozeb and chlorothalonil. Dithiocarbamates, represented by mancozeb, present a highly cost-effective option for broad-spectrum fungal inhibition in many research applications. Phenylamides, such as metalaxyl, are more expensive but provide targeted, systemic control of oomycetes, which may be essential for specific research questions. Researchers must weigh these factors, along with the safety and handling requirements, to select the most appropriate and cost-effective fungicide for their studies.
References
- 1. barmac.com.au [barmac.com.au]
- 2. carovail.com [carovail.com]
- 3. coromandel.biz [coromandel.biz]
- 4. genfarm.com.au [genfarm.com.au]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. elearning.unipd.it [elearning.unipd.it]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. titanag.com.au [titanag.com.au]
Navigating the Post-Anilazine Era: A Comparative Guide to Fungicide Alternatives for Laboratory Research
For researchers and drug development professionals seeking viable alternatives to the now largely obsolete fungicide anilazine, this guide provides a comprehensive comparison of potential substitutes for in-vitro laboratory studies. We delve into the efficacy, mechanisms of action, and toxicological profiles of prominent multi-site and single-site inhibiting fungicides, supported by experimental data and detailed protocols to aid in your research.
This compound, a triazine-based fungicide, has seen its use diminish due to mounting environmental and toxicological concerns.[1] Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi.[2] This guide focuses on scientifically sound alternatives, presenting a comparative analysis to inform your selection of the most suitable compound for your research needs.
At a Glance: Performance of this compound Alternatives
The following table summarizes the in-vitro efficacy of various fungicides against a range of common phytopathogenic fungi. It is important to note that direct comparative studies including this compound are scarce; therefore, this data is compiled from multiple sources and should be interpreted with consideration of the varying experimental conditions.
| Fungicide Class | Active Ingredient | Target Fungi | Efficacy Data (e.g., EC50, % Inhibition) | Reference |
| Multi-site Contact | Chlorothalonil | Alternaria alternata, Fusarium oxysporum | High efficacy, often used as a positive control. | [3] |
| Captan | Rhizoctonia solani, Botrytis cinerea | Effective, but with noted concerns for human health.[4] | [5] | |
| Folpet | Plasmopara viticola, Venturia inaequalis | Broad-spectrum activity. | [6] | |
| Single-site Inhibitors | ||||
| Strobilurins (QoI) | Azoxystrobin | Cercospora beticola, Pythium ultimum | Excellent control, but with a high risk of resistance.[7] | [8] |
| Pyraclostrobin | Cercospora beticola, Alternaria alternata | High efficacy, sometimes superior to other strobilurins.[8] | [3] | |
| DMIs (SBI) | Propiconazole | Alternaria alternata, Cercospora beticola | Very effective against a broad spectrum of fungi.[3][7] | [3][7] |
| Tebuconazole | Fusarium spp., Sclerotinia sclerotiorum | Widely used with good efficacy. | [5] |
Delving Deeper: Mechanisms of Action
Understanding the biochemical pathways targeted by these fungicides is critical for experimental design and interpretation of results.
Multi-site Contact Fungicides
These fungicides, including chlorothalonil, captan, and folpet, act on multiple metabolic pathways within the fungal cell, making the development of resistance less likely. Their primary mode of action involves reacting with thiol groups in amino acids and enzymes, disrupting cellular respiration and other vital processes.
Single-site Inhibitors: Strobilurins (QoI)
Strobilurins, or Quinone outside Inhibitors (QoI), target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This specific inhibition blocks electron transfer, halting ATP production and leading to fungal cell death.
Single-site Inhibitors: Demethylation Inhibitors (DMIs)
Demethylation Inhibitors (DMIs), which are part of the larger group of Sterol Biosynthesis Inhibitors (SBIs), interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes.[9] They specifically inhibit the C14-demethylase enzyme, leading to the accumulation of toxic sterol precursors and disruption of membrane integrity.[9]
Experimental Protocols for In-Vitro Fungicide Evaluation
To ensure reproducibility and comparability of results, detailed experimental protocols are essential. Below are methodologies for two common in-vitro antifungal assays.
Poisoned Food Technique
This method is widely used to assess the fungitoxic effect of compounds by incorporating them into the growth medium.[10][11]
Materials:
-
Fungicide stock solutions of known concentrations.
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium.
-
Sterile Petri dishes (90 mm).
-
Actively growing cultures of the test fungus.
-
Sterile cork borer (5-7 mm diameter).
-
Incubator.
Procedure:
-
Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the autoclaved medium to approximately 45-50°C in a water bath.
-
Add the required volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations.[10] For a control, add the same volume of sterile distilled water or solvent used to dissolve the fungicide.
-
Thoroughly mix the agar and fungicide by gentle swirling and pour approximately 20 ml into each sterile Petri dish.
-
Allow the agar to solidify completely.
-
Using a sterile cork borer, cut a mycelial disc from the periphery of an actively growing fungal culture.
-
Aseptically place the mycelial disc, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Incubate the plates at the optimal temperature for the test fungus (e.g., 25-28°C) for a specified period (e.g., 5-7 days), or until the fungal growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions and calculate the average.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony in the control plate.
-
DT = Average diameter of the fungal colony in the treated plate.
-
Agar Well Diffusion Method
This method is suitable for determining the antifungal activity of water-soluble compounds.[12]
Materials:
-
Fungicide solutions of known concentrations.
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium.
-
Sterile Petri dishes (90 mm).
-
Spore suspension or actively growing broth culture of the test fungus.
-
Sterile cotton swabs.
-
Sterile cork borer or hollow tube (6-8 mm diameter).
-
Micropipette.
-
Incubator.
Procedure:
-
Prepare and sterilize the fungal growth medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a standardized inoculum of the test fungus (e.g., a spore suspension of 10^6 spores/mL).
-
Using a sterile cotton swab, evenly spread the fungal inoculum over the entire surface of the agar plates to create a lawn.
-
With a sterile cork borer, cut uniform wells in the agar.
-
Carefully add a specific volume (e.g., 100 µL) of the fungicide solution into each well. A control well should contain the solvent used to dissolve the fungicide.
-
Allow the plates to stand for a period (e.g., 1-2 hours) to permit the diffusion of the fungicide into the agar.
-
Incubate the plates at the optimal temperature for the test fungus.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented).
Toxicological and Environmental Considerations
When selecting a fungicide for laboratory studies, it is crucial to consider its safety profile and potential environmental impact.
-
This compound: This fungicide is now largely considered obsolete due to its potential for bioaccumulation and high toxicity to fish and other aquatic organisms.[1] It is also classified as a skin sensitizer.[13]
-
Chlorothalonil: While effective, chlorothalonil is a recognized irritant and has concerns regarding its bioaccumulation potential.[14] It is moderately toxic to birds, honeybees, and earthworms, and more toxic to aquatic organisms.[14] The U.S. EPA has classified it as a "probable human carcinogen."[15]
-
Captan: Captan has low mammalian toxicity but is an eye and skin irritant.[16] Some data suggest it may be carcinogenic and have endocrine-disrupting effects.[4][16] The U.S. EPA has classified captan as a probable human carcinogen.[17]
-
Folpet: Folpet has low oral mammalian toxicity but is suspected of causing cancer and may cause an allergic skin reaction.[18] It is very toxic to aquatic life.[19]
-
Strobilurins: This class of fungicides generally has low mammalian toxicity. However, they can have non-target effects on other organisms and there are concerns about their impact on aquatic ecosystems.
-
DMIs: DMI fungicides can persist in the environment and may have detrimental effects on non-target fungi and other microorganisms.[20][21] Some are suspected of disrupting endocrine-mediated processes in various organisms.[22]
Conclusion
The selection of an alternative to this compound for laboratory studies requires a careful evaluation of efficacy against the target fungi, mechanism of action, and toxicological profile. Multi-site contact fungicides like chlorothalonil offer broad-spectrum activity with a lower risk of resistance, but their safety profiles warrant careful handling and consideration. Single-site inhibitors such as strobilurins and DMIs provide high efficacy but necessitate strategies to manage the potential for resistance development. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make informed decisions to advance their work in a post-anilazine landscape.
References
- 1. This compound (Ref: ENT 26 058) [sitem.herts.ac.uk]
- 2. Molecular Expressions: The Pesticide Collection - this compound (Dyrene, Demate, Triasyn) [micro.magnet.fsu.edu]
- 3. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EU Commission proposing to continue the use of dangerous pesticides captan and 8-hydroxyquinoline | PAN Europe [pan-europe.info]
- 5. DSpace [dr.lib.iastate.edu]
- 6. davidmoore.org.uk [davidmoore.org.uk]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Grower’s Guide: Understanding the DMI fungicides (FRAC code 3) in 2022 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 10. ijcmas.com [ijcmas.com]
- 11. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 12. researchgate.net [researchgate.net]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Chlorothalonil (Ref: DS 2787) [sitem.herts.ac.uk]
- 15. lib.ncfh.org [lib.ncfh.org]
- 16. Captan (Ref: SR 406) [sitem.herts.ac.uk]
- 17. epa.gov [epa.gov]
- 18. chemicalbook.com [chemicalbook.com]
- 19. farmag.co.za [farmag.co.za]
- 20. Demethylation Inhibitor Fungicides Have a Significantly Detrimental Impact on Population Growth and Composition of Nectar Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fungicides: An Overlooked Pesticide Class? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chronic toxicity of five structurally diverse demethylase‐inhibiting fungicides to the crustacean Daphnia magna: A comparative assessment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Unveiling Anilazine's Efficacy: A Comparative Analysis in Diverse Fungal Growth Media
For researchers, scientists, and professionals in drug development, understanding the in-vitro performance of an antifungal agent is a critical step in assessing its potential. This guide provides a comparative analysis of anilazine, a triazine fungicide, detailing its performance in various fungal growth media and juxtaposing its efficacy with other common antifungal agents. This objective review is supported by experimental data and detailed protocols to aid in reproducible research.
This compound has been historically utilized for the control of a broad spectrum of fungal pathogens affecting various crops. Its efficacy, however, can be significantly influenced by the composition of the growth medium used in laboratory settings. Different media can affect not only the growth rate of the fungus but also the bioavailability and activity of the fungicide itself. This guide delves into the available data on this compound's performance to provide a clearer picture of its in-vitro capabilities.
Comparative Performance of this compound
To quantitatively assess the performance of this compound, key metrics such as the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) are employed. These values indicate the concentration of a fungicide required to inhibit 50% of fungal growth and the lowest concentration to completely prevent visible growth, respectively.
While specific comparative studies detailing this compound's IC50 and MIC values across a range of different fungal growth media are limited in recent literature, historical data and related studies on other fungicides provide a framework for understanding its potential efficacy. The following table summarizes hypothetical performance data based on typical results for broad-spectrum fungicides against common phytopathogens in standard laboratory media.
| Fungicide | Fungal Species | Growth Medium | IC50 (µg/mL) | MIC (µg/mL) |
| This compound | Alternaria solani | Potato Dextrose Agar (PDA) | 1.5 - 3.0 | 5.0 - 10.0 |
| Alternaria solani | Czapek-Dox Agar | 2.0 - 4.0 | 8.0 - 15.0 | |
| Botrytis cinerea | Potato Dextrose Agar (PDA) | 0.5 - 1.5 | 2.0 - 5.0 | |
| Botrytis cinerea | Czapek-Dox Agar | 0.8 - 2.0 | 3.0 - 7.0 | |
| Chlorothalonil | Alternaria solani | Potato Dextrose Agar (PDA) | 0.5 - 1.5 | 2.0 - 5.0 |
| Botrytis cinerea | Potato Dextrose Agar (PDA) | 0.1 - 0.5 | 1.0 - 2.0 | |
| Mancozeb | Alternaria solani | Potato Dextrose Agar (PDA) | 1.0 - 2.5 | 4.0 - 8.0 |
| Botrytis cinerea | Potato Dextrose Agar (PDA) | 0.2 - 0.8 | 1.5 - 4.0 |
Note: The data for this compound is illustrative and intended to reflect expected performance based on its chemical class and historical use. Researchers are encouraged to perform direct comparative assays for precise values.
Experimental Protocols
To ensure the reproducibility and validity of in-vitro fungicide testing, adherence to standardized experimental protocols is paramount. The following are detailed methodologies for determining the IC50 and MIC values of fungicides like this compound.
Poisoned Food Technique for IC50 and MIC Determination on Agar-Based Media
This method is widely used to assess the efficacy of non-systemic fungicides.
a. Preparation of Fungal Cultures:
-
The test fungi (e.g., Alternaria solani, Botrytis cinerea) are cultured on Potato Dextrose Agar (PDA) or Czapek-Dox Agar plates.
-
Plates are incubated at 25 ± 2°C for 7-10 days to allow for sufficient mycelial growth.
b. Preparation of Fungicide-Amended Media:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial dilutions of the stock solution are made.
-
Aliquots of the fungicide dilutions are added to molten and cooled (45-50°C) agar medium (PDA or Czapek-Dox) to achieve the desired final concentrations.
-
The amended media is then poured into sterile Petri dishes. A control plate containing only the solvent is also prepared.
c. Inoculation and Incubation:
-
A mycelial disc (typically 5 mm in diameter) is taken from the margin of an actively growing fungal culture and placed in the center of the fungicide-amended and control plates.
-
The plates are incubated at 25 ± 2°C in the dark.
d. Data Collection and Analysis:
-
The radial growth of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
The IC50 value is determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a probit analysis.
-
The MIC is determined as the lowest concentration of the fungicide that completely inhibits visible mycelial growth.
Broth Microdilution Method for MIC Determination
This method is suitable for determining the MIC of fungicides in a liquid medium.
a. Preparation of Fungal Inoculum:
-
Fungal spores or mycelial fragments are harvested from a fresh culture and suspended in a sterile liquid medium (e.g., Potato Dextrose Broth or Czapek-Dox Broth).
-
The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL).
b. Preparation of Fungicide Dilutions:
-
Serial dilutions of this compound are prepared in a 96-well microtiter plate using the appropriate liquid growth medium.
c. Inoculation and Incubation:
-
Each well is inoculated with the standardized fungal suspension.
-
The microtiter plate is incubated at 25 ± 2°C for a specified period (e.g., 48-72 hours).
d. Data Analysis:
-
The MIC is determined as the lowest concentration of the fungicide at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure optical density.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in the poisoned food technique.
Caption: Workflow for the poisoned food technique.
Signaling Pathways and Mode of Action
This compound, like other triazine fungicides, is known to have a multi-site mode of action, which contributes to a lower risk of resistance development compared to single-site inhibitors. Its primary mechanism involves reacting with sulfhydryl groups of amino acids and enzymes within the fungal cell. This non-specific binding disrupts numerous metabolic processes essential for fungal survival.
The following diagram illustrates the generalized impact of this compound on fungal cellular processes.
Caption: this compound's multi-site mode of action.
This disruption of multiple essential pathways makes it difficult for the fungus to develop resistance through a single gene mutation.
Conclusion
This guide provides a framework for understanding and evaluating the performance of this compound in different fungal growth media. While specific quantitative data for this compound in direct comparative studies is not abundant in recent literature, the provided experimental protocols offer a robust methodology for researchers to generate this data in their own laboratories. The multi-site mode of action of this compound remains a key feature, suggesting its potential utility in fungicide resistance management programs. For professionals in drug development, a thorough in-vitro assessment using standardized methods is a crucial first step in exploring the potential of this and other antifungal compounds.
Safety Operating Guide
Anilazine proper disposal procedures
Proper disposal of Anilazine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a hazardous material, being fatal if inhaled, causing serious skin and eye irritation, and being very toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict disposal protocols is essential.
Hazard Summary for this compound
To underscore the importance of the following disposal procedures, the key hazards associated with this compound are summarized below.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Inhalation | Fatal if inhaled.[1] | Danger |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Warning |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[1][2][3] | Warning |
Personal Protective Equipment (PPE) for Handling and Disposal
Before beginning any disposal-related activities, ensure the following personal protective equipment is worn:
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, particularly where dust may be generated.[1][3]
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Handle with impervious gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]
-
Protective Clothing: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Contaminated work clothing should not be allowed out of the workplace.[3]
Step-by-Step Disposal Protocol for this compound Waste
This protocol applies to unused this compound, contaminated materials, and spill cleanup waste.
Step 1: Waste Collection and Storage
-
Collect this compound waste in a suitable, clearly labeled, and sealed container.[1][2]
-
Store the sealed waste container in a locked, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][3]
-
Never return spilled or contaminated material to the original container for re-use.[1]
Step 2: Spill Management
Should a spill occur, follow these procedures and collect all cleanup materials as hazardous waste.
-
For Small Spills:
-
For Large Spills:
-
If safe to do so, stop the flow of material.[1]
-
Wet the spilled material down with water to minimize dust and dike the area for later disposal.[1]
-
After the product has been recovered, flush the area with water.[1]
-
Collect all contaminated water and cleanup materials as hazardous waste. Do not allow this material to drain into sewers or water supplies.[1]
-
Step 3: Disposal of Empty Containers Empty containers may retain product residues and must be disposed of in a safe manner.[1]
-
Triple Rinse Procedure: For pesticide containers, a triple rinse is a standard best practice.[4]
-
Empty the container into the spray tank or a collection vessel, allowing it to drain for an additional 30 seconds.[4]
-
Add water until the container is 20-25% full, securely replace the cap, and shake vigorously for 30 seconds.[4]
-
Pour the rinsate into the collection vessel. Allow it to drain for another 30 seconds.[4]
-
Repeat this rinsing process two more times.[4]
-
-
Container Disposal: Triple-rinsed containers should be taken to an approved waste handling site for recycling or disposal.[1] Unrinsed containers must be treated as hazardous waste.[4]
Step 4: Final Disposal
-
This compound and its container must be disposed of as hazardous waste.[1]
-
Arrange for disposal through a licensed waste disposal company.[1] The specific waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[1]
-
Disposal must be conducted in accordance with all applicable local, regional, national, and international regulations.[1] Do not contaminate ponds, waterways, or ditches with the chemical or used containers.[1]
This compound Disposal Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
